Product packaging for 3-Chloro-6-phenoxypyridazine(Cat. No.:CAS No. 1490-44-4)

3-Chloro-6-phenoxypyridazine

Cat. No.: B074615
CAS No.: 1490-44-4
M. Wt: 206.63 g/mol
InChI Key: VPVVMGVIGYPNDM-UHFFFAOYSA-N
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Description

3-Chloro-6-phenoxypyridazine is a versatile and high-value aromatic heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its structure features a pyridazine core, a nitrogen-rich diazine ring, which is substituted at the 3-position with a reactive chlorine atom and at the 6-position with a phenoxy group. The chlorine atom serves as an excellent leaving group, making this compound a pivotal intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide range of amines, thiols, and other nucleophiles to create diverse 3-substituted-6-phenoxypyridazine libraries. Concurrently, the phenoxy group can also be modified, allowing for extensive structural diversification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B074615 3-Chloro-6-phenoxypyridazine CAS No. 1490-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-phenoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVMGVIGYPNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328034
Record name 3-Chloro-6-phenoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490-44-4
Record name 3-Chloro-6-phenoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-6-phenoxypyridazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-6-phenoxypyridazine is a halogenated heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a phenoxy group. The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive chlorine atom at the 3-position and a phenoxy group at the 6-position makes this molecule a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, aiming to facilitate its use in research and drug discovery.

Chemical Properties and Structure

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₇ClN₂O[]
Molecular Weight 206.63 g/mol []
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl[]
InChI Key VPVVMGVIGYPNDM-UHFFFAOYSA-N[]
CAS Number 1490-44-4[][2]
Physical Form Solid
Melting Point 159-161 °C (literature value for the related 3-chloro-6-phenylpyridazine)
Storage Temperature 2-8°C, under inert atmosphere[2]

Note: While a specific experimental melting point for this compound was not found in the searched literature, the melting point of the structurally similar 3-chloro-6-phenylpyridazine is provided for reference.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with phenol. The following is a generalized experimental protocol based on similar reactions with pyridazine derivatives.

Materials:

  • 3,6-dichloropyridazine

  • Phenol

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Purification equipment (e.g., column chromatography, recrystallization supplies)

Procedure:

  • To a solution of phenol (1.0-1.2 equivalents) in an anhydrous solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the phenoxide salt.

  • Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 3,6-Dichloropyridazine 3,6-Dichloropyridazine Add_Dichloropyridazine Add 3,6-Dichloropyridazine 3,6-Dichloropyridazine->Add_Dichloropyridazine Phenol Phenol Dissolve_Phenol Dissolve Phenol and Base in Solvent Phenol->Dissolve_Phenol Base Base Base->Dissolve_Phenol Dissolve_Phenol->Add_Dichloropyridazine Heat_Reaction Heat and Stir Add_Dichloropyridazine->Heat_Reaction Quench Quench with Water Heat_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Extract->Purify Product 3-chloro-6- phenoxypyridazine Purify->Product

Synthesis of this compound.
Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups, making it a valuable intermediate for creating libraries of compounds for biological screening. A general protocol for the reaction with amines is provided below.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • A suitable base (e.g., potassium carbonate, triethylamine), if necessary

  • Solvent (e.g., n-butanol, DMF, ethanol)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Purification equipment

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the amine (1.2-2.0 equivalents) and, if required, the base to the solution.

  • Heat the reaction mixture to reflux or an appropriate temperature for the specific amine and solvent system.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired 3-amino-6-phenoxypyridazine derivative.

General Workflow for Nucleophilic Substitution:

G cluster_reaction Reaction Conditions cluster_outcome Product Formation Start 3-chloro-6- phenoxypyridazine Mix Mix Reactants in Solvent Start->Mix Nucleophile Nucleophile (e.g., Amine) Nucleophile->Mix Heat Heat to Reflux Mix->Heat Substitution Nucleophilic Aromatic Substitution Heat->Substitution Product 3-substituted-6- phenoxypyridazine Substitution->Product

Nucleophilic substitution of this compound.

Biological Activity and Drug Discovery Potential

While specific biological data for this compound is limited in the available literature, the pyridazine scaffold is a well-established pharmacophore.[3] Numerous pyridazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: 3,6-Disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2).[4][5]

  • Anti-inflammatory Activity: Pyridazinone derivatives have shown potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[3][6]

  • Antimicrobial and Antifungal Activity: Various pyridazine derivatives have demonstrated significant antibacterial and antifungal properties.

  • Anticonvulsant Activity: Certain pyridazine derivatives have been synthesized and evaluated for their anticonvulsant effects.[7]

  • Analgesic Effects: Some 3-substituted 4,6-diarylpyridazine derivatives have shown significant antinociceptive effects.[8]

The presence of the phenoxy group in this compound introduces a bulky aromatic moiety that can influence its interaction with biological targets. Phenoxy derivatives in other heterocyclic systems have been explored for various medicinal applications.[9] The combination of the reactive chloro group, the biologically active pyridazine core, and the phenoxy substituent makes this compound a promising starting material for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full potential in drug discovery.

Potential Drug Discovery Pathway:

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Scaffold This compound Derivatization Derivatization via Nucleophilic Substitution Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Drug discovery workflow using this compound.

References

3-chloro-6-phenoxypyridazine molecular weight and formula C10H7ClN2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-6-phenoxypyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and safety, and explores its potential role in drug discovery based on the activities of related pyridazine derivatives.

Core Molecular Data

Molecular Formula: C₁₀H₇ClN₂O

Molecular Weight: 206.63 g/mol

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O-
Molecular Weight 206.63 g/mol -
Canonical SMILES C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl[1]
InChI InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8[1]
CAS Number 1490-44-4[1]

Physicochemical Properties

While specific experimental data for this compound is limited, the following table includes data for the closely related compound, 3-chloro-6-phenylpyridazine, which can serve as a useful reference.

PropertyValue (for 3-chloro-6-phenylpyridazine)Source
Physical State Solid (powder to crystal)[2]
Appearance White to light yellow to light orange[2]
Melting Point 159-161 °C[3]
Solubility 10.3 µg/mL (at pH 7.4)[4]
Assay ≥ 98% (GC)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with phenol. This reaction is a common method for the preparation of phenoxypyridazine derivatives.[5]

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar pyridazine ethers:[5]

Materials:

  • 3,6-dichloropyridazine

  • Phenol

  • Sodium hydroxide (NaOH) or metallic sodium

  • Toluene or another suitable solvent

  • Ethanol-water (for recrystallization)

  • Anhydrous potassium carbonate or sodium sulfate (for drying)

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.

  • Add an equimolar amount of a base, such as sodium hydroxide or metallic sodium, to the solution to form sodium phenoxide. If using metallic sodium, the reaction should be heated to reflux to ensure complete formation of the phenolate.[5]

  • Reaction with 3,6-Dichloropyridazine: To the solution of sodium phenoxide, add an equimolar amount of 3,6-dichloropyridazine.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 5 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove any inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent, such as ether.

  • Combine the organic extracts and dry them over an anhydrous drying agent like potassium carbonate or sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Nucleophilic Substitution in Toluene (Reflux) 3,6-Dichloropyridazine->Reaction Phenol Phenol Phenol->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Work-up Aqueous Wash & Extraction Reaction->Work-up Purification Recrystallization Work-up->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR TLC Thin Layer Chromatography Synthesized_Compound->TLC GC Gas Chromatography Synthesized_Compound->GC MP Melting Point Determination Synthesized_Compound->MP

Caption: Experimental workflow for the characterization of this compound.

Safety and Handling

Based on the safety data for the related compound 3-chloro-6-phenylpyridazine, the following hazards should be considered. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Applications in Drug Discovery and Research

While specific biological activities of this compound are not extensively documented, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been investigated for a wide range of therapeutic applications.

  • Pharmaceutical Development: Pyridazine derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals.[2] The presence of the reactive chlorine atom at the 3-position of this compound makes it a versatile building block for creating more complex molecules with potential therapeutic value.

  • Agrochemical Chemistry: Related pyridazine compounds are utilized in the development of herbicides and pesticides.[2] This suggests that this compound could be explored for similar applications in agricultural chemistry.

  • Kinase Inhibition: Some pyridazine derivatives have been investigated as kinase inhibitors, which are a significant class of drugs for treating cancer and inflammatory diseases.[4]

Drug_Discovery_Applications cluster_applications Potential Research & Development Areas Core This compound Pharma Pharmaceutical Synthesis Intermediate Core->Pharma Versatile Building Block Agro Agrochemical Development Core->Agro Structural Motif Kinase Kinase Inhibitor Scaffolding Core->Kinase Pharmacophore

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a halogenated pyridazine derivative with a confirmed molecular formula and weight. While detailed experimental data on this specific compound is sparse, its structural similarity to other biologically active pyridazines suggests its potential as a valuable intermediate in the fields of pharmaceutical and agrochemical research. The synthesis can be readily achieved through established methods, and its characterization can be performed using standard analytical techniques. Further investigation into the biological activities and potential signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic and commercial potential. Researchers are advised to exercise appropriate caution and adhere to safety guidelines when handling this compound.

References

Spectroscopic and Mass Spectrometric Analysis of 3-chloro-6-phenoxypyridazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric characterization of the heterocyclic compound 3-chloro-6-phenoxypyridazine. The data presented herein is essential for researchers, scientists, and professionals engaged in drug development and medicinal chemistry, offering a foundational understanding of the compound's structural and molecular properties.

Summary of Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometric analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data Not Available--
Data Not Available--
Data Not Available--

Note: Specific, experimentally verified spectroscopic data for this compound is not publicly available in the cited literature. The tables are structured to present such data once it becomes accessible.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for pyridazine derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometric analysis would be performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions would be recorded. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound follows a logical progression from synthesis to structural confirmation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Starting Materials B Chemical Reaction A->B C Purification B->C D NMR Spectroscopy (¹H, ¹³C) C->D Sample Preparation E Mass Spectrometry C->E Sample Preparation F Structure Elucidation D->F E->F G Purity Confirmation E->G H This compound F->H Confirmed Structure G->H

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document is pending experimental verification. The protocols and diagrams are provided as a general guide for the scientific community.

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 3-chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

While experimental data for 3-chloro-6-phenoxypyridazine is scarce, the following table summarizes its known and computationally predicted properties. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O-
Molecular Weight 206.63 g/mol -
Appearance Likely a solid at room temperatureInferred from related compounds
Storage Temperature 2-8°C, under an inert atmosphereBLD Pharm[1]

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of similar chlorinated pyridazine and aromatic heterocyclic compounds, this compound should be handled as a substance with the following potential hazards.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity (Oral) H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation
alt text

Signal Word: Warning [2]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following section outlines a general experimental workflow and the necessary personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after handling.Provides a barrier against skin contact, which may cause irritation.
Skin and Body Protection A fire/flame-resistant and impervious lab coat. Closed-toe shoes are mandatory.Protects skin from accidental contact and spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. For situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[3]
General Laboratory Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Review the experimental plan and identify all potential hazards.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the compound exclusively within the fume hood to avoid inhalation of dust or vapors.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use spark-proof tools and equipment if the compound is handled near flammable solvents.[4]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of waste material, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact emergency services. Prevent the spill from entering drains or waterways.[3]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray can be used to cool fire-exposed containers. Wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Proceed with caution Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Work-up/Purification Work-up/Purification Perform Reaction->Work-up/Purification Decontaminate Workspace Decontaminate Workspace Work-up/Purification->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General laboratory workflow for handling this compound.

G cluster_routes Routes of Exposure cluster_responses Immediate Responses Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Rinse Mouth (Do Not Induce Vomiting) Rinse Mouth (Do Not Induce Vomiting) Ingestion->Rinse Mouth (Do Not Induce Vomiting) Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Rinse Mouth (Do Not Induce Vomiting)->Seek Medical Attention

Caption: Decision pathway for emergency response to exposure events.

References

The Pyridazine Core: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capability, and ability to serve as a bioisosteric replacement for other aromatic rings, make it a versatile building block for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the diverse biological activities of pyridazine-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and development in this promising area.

Physicochemical Properties and Drug-Likeness

The arrangement of the two nitrogen atoms in the pyridazine ring significantly influences its electronic distribution, leading to a high dipole moment. This polarity can enhance aqueous solubility, a crucial factor for improving the oral bioavailability of drug candidates.[2][3] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Pyridazine derivatives have been shown to exhibit favorable pharmacokinetic profiles, including reduced toxicity and improved metabolic stability, making them attractive for drug development.[2]

Anticancer Activity

Pyridazine derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines through various mechanisms of action.[4][5] One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8]

Quantitative Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives, reported as IC50 (the half maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Compound IDTarget/AssayCancer Cell LineIC50 / GI50 (µM)Reference(s)
Pyridazine Derivative 1 VEGFR-2 Kinase Assay-0.092 (IC50)[6]
Compound 5b Cytotoxicity (SRB assay)HCT-116 (Colon)30.3 (IC50)[9]
Compound 4b Cytotoxicity (SRB assay)MCF-7 (Breast)21.2 (IC50)[9]
Compound 11m CytotoxicityT-47D (Breast)0.43 (IC50)[4]
Compound 11m CytotoxicityMDA-MB-231 (Breast)0.99 (IC50)[4]
Compound 4e Cytotoxicity (MTT assay)MCF-7 (Breast)1-10 (IC50)[10][11]
Compound 4f Cytotoxicity (MTT assay)SK-MEL-28 (Melanoma)1-10 (IC50)[10][11]
Pyrrolopyridazine Derivative Cytotoxicity (NCI-60)Various<0.1 (GI50) on several lines[12]
Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyridazine-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Antimicrobial Activity

The pyridazine scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[13][14] Pyridazine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[5][15] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[16][17][18]

Quantitative Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference(s)
Chloro derivatives E. coli0.892 - 3.744[5]
Chloro derivatives P. aeruginosa0.892 - 3.744[5]
Compound 7 S. aureus (MRSA)7.8 (µM)[13]
Compound 13 A. baumannii3.74 (µM)[13]
Compound 13 P. aeruginosa7.48 (µM)[13]
Compound IIIa S. pyogenes- (Excellent Activity)[15]
Compound IIIa E. coli- (Excellent Activity)[15]
Experimental Protocols: Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][19][20]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyridazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Pyridazine-based inhibitors can interfere with the function of this enzyme, leading to bacterial cell death.

DNA_Gyrase_Inhibition Mechanism of Bacterial DNA Gyrase Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Pyridazine Pyridazine Inhibitor Pyridazine->DNA_Gyrase Inhibits ATPase activity or stabilizes DNA-enzyme complex

Caption: Inhibition of bacterial DNA gyrase by pyridazine derivatives.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties.[21][22][23][24] A primary target for these compounds is the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[1][25][26] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[20]

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

Compound IDTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Compound 6b COX-20.186.33[24]
Compound 4c COX-20.26-[24]
Compound 3g COX-20.043811.51[22][23]
Compound 6a COX-20.0530-[22][23]
Compound 3d COX-20.0672-[22][23]
Compound 9a COX-20.015521.29[20]
Compound 16b COX-20.016918.63[20]
Celecoxib (Reference) COX-20.3537.03[24]
Indomethacin (Reference) COX-1/COX-2-0.50[24]
Experimental Protocols: Anti-inflammatory Activity Evaluation

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyridazine derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: COX-2 Inhibition

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Pyridazine-based COX-2 inhibitors block this pathway, leading to a reduction in inflammation.

COX2_Signaling_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:e->Arachidonic_Acid:w Releases COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Pyridazine Pyridazine Inhibitor Pyridazine->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation

Caption: The role of pyridazine derivatives in inhibiting the COX-2 inflammatory pathway.

Synthesis of Pyridazine Core Structures

A common and versatile method for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives can be synthesized from the corresponding β-aroylpropionic acids.

General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
  • Starting Material: β-Benzoylpropionic acid.

  • Reaction: Reflux the β-benzoylpropionic acid with hydrazine hydrate in a suitable solvent such as ethanol.

  • Cyclization: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure.

  • Purification: The product can be purified by recrystallization.

Further modifications at various positions of the pyridazine ring can be achieved through a variety of organic reactions to generate a library of derivatives for biological screening.

Conclusion

The pyridazine core represents a highly valuable scaffold in the field of drug discovery. Its inherent physicochemical properties and synthetic accessibility have enabled the development of a diverse range of biologically active molecules. The potent anticancer, antimicrobial, and anti-inflammatory activities of pyridazine derivatives, coupled with their often favorable pharmacological profiles, underscore their potential as lead compounds for the development of new and effective therapies. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this remarkable heterocyclic system.

References

The Pivotal Role of the Pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate lipophilicity, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of pyridazine in drug discovery, with a focus on its application in oncology, infectious diseases, and cardiovascular medicine. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Physicochemical Properties and Pharmacophoric Features

The pyridazine nucleus possesses a distinct electronic distribution due to the presence of two adjacent nitrogen atoms, resulting in a high dipole moment. This polarity can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug candidates. The nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with biological targets. Furthermore, the pyridazine ring is considered a bioisostere of the phenyl ring and other heterocycles like pyridine, pyrimidine, and pyrazine, allowing for its strategic incorporation to optimize a compound's pharmacokinetic and pharmacodynamic profile.

Therapeutic Applications of Pyridazine Derivatives

The versatility of the pyridazine scaffold is underscored by its presence in a growing number of biologically active molecules, including several FDA-approved drugs. Research has demonstrated the potential of pyridazine-containing compounds across a wide spectrum of therapeutic areas.

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, pyridazine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase 1 (JNK1), key players in tumor growth and metastasis.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound IDTargetCancer Cell LineActivity (IC50/GI50, µM)Reference
11m CDK2T-47D (Breast)0.43 ± 0.01[1]
MDA-MB-231 (Breast)0.99 ± 0.03[1]
11l CDK2T-47D (Breast)1.57 ± 0.05[1]
MDA-MB-231 (Breast)1.30 ± 0.04[1]
Compound 10 VEGFR-2HepG2 (Liver)4.25[2]
MCF-7 (Breast)6.08[2]
Compound 9 VEGFR-2HepG2 (Liver)4.68[2]
MCF-7 (Breast)11.06[2]
Compound 8 VEGFR-2HepG2 (Liver)4.34[2]
MCF-7 (Breast)10.29[2]
Compound 4e Not specifiedMCF-7 (Breast)1 - 10[3]
SK-MEL-28 (Melanoma)1 - 10[3]
Compound 4f Not specifiedMCF-7 (Breast)1 - 10[3]
SK-MEL-28 (Melanoma)1 - 10[3]
Compound 16 Not specifiedHepG2 (Liver)8.67 ± 0.7[4]
MCF-7 (Breast)9.41 ± 0.9[4]
Compound 3 Not specifiedMCF-7 (Breast)5.68 ± 0.6[4]
Compound 9e JNK1HOP-92 (Lung)17.8[5]
Antimicrobial Activity

The pyridazine scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties. These derivatives often exhibit potent activity against a range of pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Pyridazine Derivatives

Compound IDMicrobial StrainActivity (MIC, µg/mL)Reference
Chloro derivatives E. coli0.892 - 3.744[6]
P. aeruginosa0.892 - 3.744[6]
S. marcescens0.892 - 3.744[6]
Compound 7 E. coli (MRSA)7.8 (µM)[7]
S. aureus (MRSA)7.8 (µM)[7]
S. typhimurium7.8 (µM)[7]
A. baumannii7.8 (µM)[7]
Compound 13 A. baumannii3.74 (µM)[7]
P. aeruginosa7.48 (µM)[7]
Compound 3 S. aureus (MRSA)4.52 (µM)[7]
Cardiovascular Effects

Pyridazine-containing molecules have demonstrated significant potential in the treatment of cardiovascular diseases, particularly as vasorelaxants and antihypertensive agents. Their mechanism of action often involves the modulation of ion channels or enzymes that regulate vascular tone.

Table 3: Cardiovascular Activity of Pyridazine Derivatives

Compound IDActivity TypeEC50 (µM)Reference
Series 4a-l Vasorelaxant0.0117 - 2.2680[8]
Series 5a-l Vasorelaxant0.0025 - 2.9480[8]
Compound 4f Vasorelaxant0.0136[8]
Compound 4h Vasorelaxant0.0117[8]
Compound 5d Vasorelaxant0.0053[8]
Compound 5e Vasorelaxant0.0025[8]
Acid 5 Vasorelaxant0.339[9]
Ester analog 4 Vasorelaxant1.225[9]
4-methoxyphenylhydrazide 10c Vasorelaxant1.204[9]
Acid (16) Vasorelaxant0.339[10]
Ester analog (17) Vasorelaxant1.225[10]
4-methoxyphenyl hydrazide (18) Vasorelaxant1.204[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyridazine derivatives exert their therapeutic effects is crucial for rational drug design. Here, we visualize two key signaling pathways frequently targeted by these compounds.

VEGFR2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.

JNK1_signaling cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAP3K MAP3K (e.g., ASK1) Cytokines->MAP3K ROS ROS ROS->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK1 JNK1 MAP2K->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Pyridazine Pyridazine Inhibitor Pyridazine->JNK1

Caption: JNK1 signaling pathway and its inhibition by pyridazine analogs.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of pyridazine-based drug candidates.

General Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a key intermediate for the synthesis of many pyridazine derivatives.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80%)

  • Hydrochloric acid (30%)

  • Phosphorus pentachloride or Phosphorus oxychloride

Procedure:

  • Synthesis of 3,6-dihydroxypyridazine: To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%). Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring. Add 98 g of maleic anhydride to the mixture. Reflux the reaction mixture at 110°C for 3 hours.[11]

  • Chlorination to 3,6-dichloropyridazine: In a three-necked flask, combine 22 g of the 3,6-dihydroxypyridazine obtained in the previous step with 232.8 g of phosphorus pentachloride. Heat the mixture to 125°C and maintain the reaction for 4 hours. After the reaction, evaporate the resulting phosphorus oxychloride under reduced pressure. Cool the residue to room temperature and quench the remaining viscous liquid by pouring it into water. Neutralize the solution by adding 28% ammonia water dropwise until the pH reaches approximately 8. The solid 3,6-dichloropyridazine can then be collected by filtration.[11]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Pyridazine compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the pyridazine compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Evaluation of Vasorelaxant Activity

This ex vivo method assesses the ability of a compound to relax pre-contracted arterial rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine or potassium chloride (for pre-contraction)

  • Organ bath system with isometric force transducers

Procedure:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: After an equilibration period, pre-contract the aortic rings with phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazine derivative to the organ bath.

  • Data Recording and Analysis: Record the changes in isometric tension. The vasorelaxant effect is expressed as a percentage of the pre-contraction. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Experimental and Logical Workflows

The discovery and development of new drugs is a complex, multi-step process. The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, a common application for pyridazine derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection Phase_I Phase I Trials (Safety) Candidate_Selection->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large Scale) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Unlocking the Therapeutic Potential: Emerging Research Frontiers for Substituted Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. The introduction of a chlorine substituent onto this privileged structure creates a versatile synthetic handle and often imparts potent and diverse biological activities. This technical guide delves into the burgeoning research areas surrounding substituted chloropyridazines, offering a comprehensive overview of their therapeutic promise, synthetic strategies, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore and exploit the full potential of this chemical class.

Anticancer Activity: A Dominant Research Focus

Substituted chloropyridazines have demonstrated significant potential as anticancer agents, with research efforts concentrated on several key mechanisms, including apoptosis induction and enzyme inhibition.

Apoptosis Induction and PARP-1 Inhibition

A significant area of investigation involves the design of chloropyridazine-based compounds that can induce programmed cell death (apoptosis) in cancer cells. One successful strategy has been the molecular hybridization of a 4-chloropyridazinoxyphenyl scaffold with other pharmacophores known to induce apoptosis, such as chalcones and thiazolidine-2,4-diones.[1][2] This approach has yielded novel hybrids that not only trigger apoptosis but also inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[1]

Table 1: In Vitro Anticancer Activity of Selected Chloropyridazine Hybrids

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 10 MCF-7 (Breast Cancer)1.83[3]
Doxorubicin (Reference) MCF-7 (Breast Cancer)1.94[3]
Compound 6o SGC-7901 (Gastric Cancer)More potent than positive control[4]
Compound 6u SGC-7901 (Gastric Cancer)More potent than positive control[4]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

The proposed mechanism of action for these dual-acting agents involves the induction of DNA damage, which is exacerbated by the inhibition of PARP-1, ultimately leading to cell death.[1] The intrinsic apoptotic pathway, initiated by mitochondrial stress, and the extrinsic pathway, triggered by external factors like tumor necrosis factor-α (TNF-α), are both implicated.[1]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF-alpha TNF-alpha Death_Receptor Death_Receptor TNF-alpha->Death_Receptor Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial_Stress Mitochondrial_Stress Bax Bax Mitochondrial_Stress->Bax Bcl-2 Bcl-2 Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Chloropyridazine_Hybrids Chloropyridazine_Hybrids Chloropyridazine_Hybrids->Mitochondrial_Stress PARP-1_Inhibition PARP-1_Inhibition Chloropyridazine_Hybrids->PARP-1_Inhibition DNA_Damage DNA_Damage PARP-1_Inhibition->DNA_Damage Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction by chloropyridazine hybrids.
Kinase Inhibition

The kinome represents a vast and largely untapped source of therapeutic targets for cancer. Substituted chloropyridazines have emerged as promising kinase inhibitors. For instance, 2,5-dichloropyrimidines have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, acting through an SNAr reaction with a cysteine residue.[5] This highlights the potential for developing highly specific and potent kinase inhibitors based on the chloropyridazine scaffold.

Antiviral Activity: Combating Viral Infections

The antiviral potential of substituted chloropyridazines is another active area of research, with promising results against various viruses.

Inhibition of Viral Capsid Function

Novel chloropyridazine derivatives have been synthesized and evaluated as potent inhibitors of human rhinovirus (HRV), the primary cause of the common cold.[6] These compounds act as capsid-binding inhibitors, interfering with the viral protein shell and preventing viral entry or uncoating.[6] Notably, some of these derivatives have shown lower cytotoxicity compared to existing antiviral agents like Pirodavir.[6]

Table 2: Anti-HRV Activity of Chloropyridazine Derivatives

CompoundVirus StrainActivityReference
5e HRV-2, HRV-14Effective[6]
5f HRV-2, HRV-14Effective[6]
Broad-Spectrum Antiviral Potential

Beyond HRV, research suggests a broader antiviral scope for chloropyridazine-containing molecules. Studies on related heterocyclic compounds have demonstrated activity against viruses such as Hepatitis A Virus (HAV) and Avian Influenza Virus.[7] This indicates that the chloropyridazine core could be a valuable starting point for the development of broad-spectrum antiviral drugs.

Antimicrobial Activity: A Renewed Interest

With the rise of antibiotic resistance, the search for new antimicrobial agents is a global health priority. Substituted pyridazines have a long history of investigation for their antibacterial and antifungal properties, and recent studies continue to uncover novel and potent compounds.[8][9]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyridazine core have allowed for the elucidation of key structure-activity relationships. For example, the nature and position of substituents on the pyridazine ring and any attached phenyl groups significantly influence the antimicrobial spectrum and potency.[10]

Table 3: Antimicrobial Activity of Selected Pyridazinone Derivatives

CompoundBacterial StrainActivityFungal StrainActivityReference
IIIa S. pyogenes (Gram +ve)Excellent--[10]
IIIa E. coli (Gram -ve)Excellent--[10]
IIId --Not specifiedVery good[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of substituted chloropyridazines often involves multi-step reaction sequences. A common starting material is 3,6-dichloropyridazine, which allows for sequential and regioselective substitution.

General Synthetic Scheme for 4-Chloropyridazinoxyphenyl Hybrids

One prominent synthetic route involves the reaction of 3,6-dichloropyridazine with a substituted phenol to yield an intermediate, which is then further functionalized.[1]

Figure 2: General synthetic workflow for chloropyridazine hybrids.

Experimental Details:

  • Synthesis of Intermediate 1 (e.g., 3-chloro-6-(4-hydroxyphenoxy)pyridazine): A mixture of 3,6-dichloropyridazine and a substituted phenol is refluxed in a suitable solvent such as isopropanol in the presence of a base like potassium carbonate (K2CO3).[1]

  • Claisen-Schmidt Condensation: The intermediate is then reacted with a substituted acetophenone in the presence of a base like potassium hydroxide (KOH) in ethanol at room temperature to yield the final chalcone-like hybrid.[1]

Biological Evaluation Protocols
  • In Vitro Anticancer Screening: The Sulforhodamine B (SRB) assay is a common method to determine the cytotoxic effects of compounds on various cancer cell lines.[1]

  • Apoptosis Assays: Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining is employed to quantify the induction of apoptosis.

  • Enzyme Inhibition Assays: Specific enzymatic assays are used to determine the inhibitory activity against targets like PARP-1 or various kinases.

  • Antiviral Assays: Plaque reduction assays or cytopathic effect (CPE) inhibition assays are standard methods for evaluating antiviral activity.

  • Antimicrobial Susceptibility Testing: The Kirby-Bauer disk diffusion method or broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[10]

Future Directions and Opportunities

The field of substituted chloropyridazines is ripe with opportunities for further exploration. Key areas for future research include:

  • Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with diverse substitution patterns to broaden the scope of biological activities.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

  • Development of Selective Inhibitors: Focusing on the design of highly selective inhibitors for specific enzyme targets, such as kinases, to minimize off-target effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Moving promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the synergistic effects of chloropyridazine derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

An In-depth Technical Guide to 3-chloro-6-phenoxypyridazine: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on 3-chloro-6-phenoxypyridazine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document details its synthesis, physicochemical properties, and explores its current and potential applications, with a focus on its role as a scaffold in drug discovery.

Chemical Properties and Synthesis

This compound is a substituted pyridazine with the chemical formula C₁₀H₇ClN₂O. Its structure, featuring a phenoxy group and a chlorine atom on the pyridazine ring, makes it a versatile intermediate for further chemical modifications. The chlorine atom, in particular, serves as a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.

The primary route for the synthesis of this compound involves the reaction of 3,6-dichloropyridazine with phenol. This nucleophilic aromatic substitution reaction is a common and effective method for introducing aryloxy moieties onto heterocyclic scaffolds.

Synthesis of the Precursor: 3,6-Dichloropyridazine

The key precursor, 3,6-dichloropyridazine, is typically synthesized from maleic hydrazide (pyridazine-3,6-diol) by reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide [2]

  • Materials: Maleic hydrazide (pyridazine-3,6-diol), Phosphorus oxychloride (POCl₃), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃) solution (saturated), Water, Brine, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask maintained under a nitrogen atmosphere, add maleic hydrazide (1.0 equivalent).

    • Carefully add phosphorus oxychloride (5.0 equivalents) to the flask at room temperature.

    • Heat the reaction mixture to 80°C and maintain for several hours (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

    • Dilute the resulting thick mass with ethyl acetate.

    • Slowly and carefully quench the mixture by adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Proposed Synthesis of this compound

Generalized Experimental Protocol:

  • Materials: 3,6-Dichloropyridazine, Phenol, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), isopropanol).

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent, add phenol (1.0-1.2 equivalents) and the base (1.0-1.5 equivalents).

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically achieved through standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of spectra for the parent compound is limited, data for closely related analogs are available and provide expected spectral features.

Spectroscopic Data for a Representative Analog: 3-chloro-6-phenylpyridazine [3]
Molecular Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
Appearance Solid
¹H NMR Signals corresponding to the phenyl and pyridazine protons are expected in the aromatic region (typically δ 7.0-8.5 ppm).
¹³C NMR Resonances for the carbon atoms of the phenyl and pyridazine rings are expected.
IR Characteristic peaks for C-H, C=C, C=N, and C-Cl stretching vibrations.
MS (m/z) A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] this compound serves as a valuable starting material for the synthesis of novel bioactive molecules.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds often exert their effects by targeting key proteins involved in cancer cell proliferation and survival, such as protein kinases.

A series of 3,6-disubstituted pyridazine derivatives have shown potent anti-proliferative action against human breast cancer cell lines.[5] For instance, some derivatives have demonstrated submicromolar IC₅₀ values against T-47D and MDA-MB-231 cell lines.[5] The mechanism of action for some of these compounds has been linked to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5]

Furthermore, other pyridazine-based compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair that is a validated target in cancer therapy.[4]

Anticancer Activity of Selected Pyridazine Derivatives
Compound Class Target Cell Line Activity Metric Value
3,6-disubstituted pyridazinesT-47D (Breast Cancer)IC₅₀0.43 µM - 35.9 µM[5]
3,6-disubstituted pyridazinesMDA-MB-231 (Breast Cancer)IC₅₀0.99 µM - 34.59 µM[5]
3,6-disubstituted pyridazinesSKOV-3 (Ovarian Cancer)IC₅₀Generally weak activity[5]
Chlorochalcone derivativesMCF-7 (Breast Cancer)IC₅₀Varies with substitution[6]
Phenanthridine derivativesMCF-7 (Breast Cancer)IC₅₀As low as 0.28 µM[7]
Antifungal and Herbicidal Activity

The pyridazine core is also present in compounds with agricultural applications. Derivatives of this compound have been explored for their potential as fungicides and herbicides.[8][9] For example, certain 3-arylalkylamino-6-chloropyridazines have demonstrated herbicidal activity against broadleaf weeds.[9]

Signaling Pathways and Experimental Workflows

The biological activity of pyridazine derivatives is often linked to their ability to modulate specific cellular signaling pathways. Visualizing these pathways and the experimental workflows for their investigation is crucial for understanding their mechanism of action.

Potential Signaling Pathway Inhibition

Based on the activities of related pyridazine compounds, this compound derivatives may potentially inhibit key signaling pathways involved in cancer, such as the PARP-1 and CDK2 pathways.

PARP1_Inhibition Potential PARP-1 Inhibition Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes Pyridazine Pyridazine Derivative Pyridazine->PARP1 inhibits Apoptosis Apoptosis DNA_Repair->Apoptosis prevents

Caption: Potential mechanism of PARP-1 inhibition by pyridazine derivatives.

CDK2_Inhibition Potential CDK2 Inhibition Pathway Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates Rb_Protein Rb Protein CDK2->Rb_Protein phosphorylates Pyridazine Pyridazine Derivative Pyridazine->CDK2 inhibits E2F E2F Rb_Protein->E2F inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression promotes

Caption: Potential mechanism of CDK2 inhibition by pyridazine derivatives.

General Experimental Workflow

The discovery and development of new drugs based on the this compound scaffold typically follow a structured workflow.

Experimental_Workflow Drug Discovery Workflow for Pyridazine Derivatives Synthesis Synthesis of This compound and Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In vitro Biological Screening (e.g., Anticancer, Antifungal) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: A generalized experimental workflow for drug discovery.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of drug discovery and agrochemical research. Its accessible synthesis and the reactivity of the chlorine atom allow for the creation of diverse libraries of compounds. The pyridazine core has been shown to be a key pharmacophore in a variety of biologically active molecules, particularly in the development of anticancer agents targeting critical cellular pathways. Further research into the synthesis of novel derivatives of this compound and the comprehensive evaluation of their biological activities are warranted to fully exploit the potential of this promising scaffold.

References

Methodological & Application

Synthesis of 3-chloro-6-phenoxypyridazine: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-chloro-6-phenoxypyridazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process that begins with the formation of 3,6-dichloropyridazine from maleic anhydride and hydrazine, followed by a nucleophilic aromatic substitution with phenol.

I. Synthesis Pathway Overview

The overall synthesis pathway involves two primary transformations:

  • Formation of 3,6-dichloropyridazine: Maleic anhydride is first reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide). This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

  • Synthesis of this compound: The target molecule is synthesized through the reaction of 3,6-dichloropyridazine with phenol in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces one of the chlorine atoms on the pyridazine ring.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3,6-dichloropyridazine cluster_step2 Step 2: Synthesis of this compound Maleic Anhydride Maleic Anhydride 3,6-dihydroxypyridazine 3,6-dihydroxypyridazine Maleic Anhydride->3,6-dihydroxypyridazine + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate 3,6-dichloropyridazine 3,6-dichloropyridazine 3,6-dihydroxypyridazine->3,6-dichloropyridazine + POCl3 POCl3 POCl3 This compound This compound 3,6-dichloropyridazine->this compound + Phenol, Base Phenol Phenol Base Base

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 3,6-dichloropyridazine (Starting Material)

This protocol is adapted from established methods and involves the cyclization of maleic anhydride with hydrazine followed by chlorination.

Step 1: Synthesis of 3,6-dihydroxypyridazine (Maleic hydrazide)

A mixture of 98g (1 mole) of maleic anhydride and 72.5 mL (1.3 moles) of 80% hydrazine hydrate is carefully heated. An exothermic reaction will commence. The reaction mixture is then refluxed for approximately 3 hours. After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried to yield 3,6-dihydroxypyridazine.[1]

Step 2: Synthesis of 3,6-dichloropyridazine

In a well-ventilated fume hood, 112 g (1 mole) of 3,6-dihydroxypyridazine is added to 460 g (3 moles) of phosphorus oxychloride. The mixture is heated and stirred at 50-65°C for 3.5 to 4 hours.[2] After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and neutralized with an ammonium hydroxide solution to a pH of approximately 8. The precipitated crude 3,6-dichloropyridazine is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like n-hexane to yield a white crystalline solid.[1]

B. Synthesis of this compound (Final Product)

This protocol describes the nucleophilic aromatic substitution of 3,6-dichloropyridazine with phenol.

To a solution of 9.4 g (0.1 mole) of phenol in a suitable solvent such as toluene, 4.0 g (0.1 mole) of sodium hydroxide is added, and the mixture is heated to reflux to form sodium phenoxide, with the removal of water. To this solution, 14.9 g (0.1 mole) of 3,6-dichloropyridazine is added. The reaction mixture is then heated at reflux for several hours until the reaction is complete (monitoring by TLC is recommended). After cooling, the reaction mixture is washed with water to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

III. Data Presentation

The following tables summarize the key quantitative data for the synthesis of the starting materials and the final product.

Table 1: Synthesis of 3,6-dihydroxypyridazine

ReactantMolecular Weight ( g/mol )MolesQuantityYield (%)Melting Point (°C)
Maleic Anhydride98.06198 g--
Hydrazine Hydrate (80%)50.061.372.5 mL~91%298-300

Table 2: Synthesis of 3,6-dichloropyridazine

ReactantMolecular Weight ( g/mol )MolesQuantityYield (%)Purity (%) (GC)Melting Point (°C)
3,6-dihydroxypyridazine112.091112 g72-87%>99%68.1-68.7
Phosphorus Oxychloride153.333460 g---

Table 3: Synthesis of this compound

ReactantMolecular Weight ( g/mol )MolesQuantity
3,6-dichloropyridazine148.980.114.9 g
Phenol94.110.19.4 g
Sodium Hydroxide40.000.14.0 g

Note: Yields and purity for the final product can vary depending on the specific reaction conditions and purification methods employed.

IV. Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification and Analysis Stage Start Start Prepare_Reagents_1 Prepare Maleic Anhydride and Hydrazine Hydrate Start->Prepare_Reagents_1 Reaction_1 Synthesize 3,6-dihydroxypyridazine Prepare_Reagents_1->Reaction_1 Isolation_1 Isolate and Dry Intermediate Reaction_1->Isolation_1 Prepare_Reagents_2 Prepare 3,6-dihydroxypyridazine and POCl3 Isolation_1->Prepare_Reagents_2 Reaction_2 Synthesize 3,6-dichloropyridazine Prepare_Reagents_2->Reaction_2 Workup_1 Quench and Neutralize Reaction_2->Workup_1 Isolation_2 Isolate Crude Product Workup_1->Isolation_2 Prepare_Reagents_3 Prepare 3,6-dichloropyridazine, Phenol, and Base Isolation_2->Prepare_Reagents_3 Reaction_3 Synthesize this compound Prepare_Reagents_3->Reaction_3 Workup_2 Aqueous Wash Reaction_3->Workup_2 Drying Dry Organic Layer Workup_2->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Recrystallization or Column Chromatography Solvent_Removal->Purification Analysis Characterize Final Product (e.g., NMR, MS, m.p.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-chloro-6-phenoxypyridazine with various arylboronic acids. The pyridazine core is a significant pharmacophore, and the ability to functionalize it through C-C bond formation is of high interest in medicinal chemistry and drug development.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[3][4] For the synthesis of 3-aryl-6-phenoxypyridazines, this compound serves as the halide partner. While chloro-heterocycles can be less reactive than their bromo or iodo counterparts, appropriate selection of catalyst, ligand, and reaction conditions can lead to high-yielding transformations.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[3][4]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[3][4][5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired 3-aryl-6-phenoxypyridazine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Data Presentation: Typical Reaction Parameters

The following tables summarize typical starting conditions and reagents for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine (integrated)1-5A commonly used, air-stable catalyst.[6]
Pd₂(dba)₃XPhos, SPhos, RuPhos1-3 (Pd), 1.1-1.2x ligand per Pddba ligands can decay; use fresh catalyst. Buchwald ligands are effective for challenging couplings.
Pd(dppf)Cl₂dppf (integrated)1-5Often provides excellent yields due to its electron-donating character.
Pd(OAc)₂ / PdCl₂None (ligandless) or various phosphine ligands2-10Can be effective, but may require higher catalyst loading.[7]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTypical Concentration
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂O, THF/H₂O0.1 - 0.5 M
K₃PO₄2-3Toluene, Dioxane0.1 - 0.5 M
Cs₂CO₃2-3Dioxane, Toluene, THF0.1 - 0.5 M
Na₂CO₃2-3Ethanol/H₂O, DMF/H₂O0.1 - 0.5 M

Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous, degassed solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[8]

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol). Then, add the degassed solvent system (e.g., 10 mL of Dioxane/H₂O, 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-phenoxypyridazine.

  • Characterization: Characterize the purified product by standard analytical methods (¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ (Pyridazine Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar'-B(OH)₃]⁻ pd_aryl_complex Ar-Pd(II)(Ar')L₂ (Diaryl Complex) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants This compound (Ar-Cl) + Arylboronic Acid (Ar'-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Combine Reactants (this compound, Arylboronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate and backfill with N₂ or Ar) A->B C 3. Add Catalyst and Degassed Solvent B->C D 4. Heat Reaction Mixture (e.g., 80-100 °C) C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Aqueous Work-up (Extraction with organic solvent) E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[8]

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different catalysts, ligands, and bases. For less reactive chlorides, a more electron-rich ligand or a stronger base might be necessary.

  • Protodeboronation:

    • This side reaction involves the replacement of the boronic acid group with a hydrogen atom.[8]

    • Using a less aqueous solvent system or a milder base can sometimes mitigate this issue.

    • Consider using boronate esters (e.g., pinacol esters) which can be more stable.

  • Homocoupling of Boronic Acid:

    • This can occur in the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.[8]

Safety Information

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Disclaimer: This protocol is intended as a general guideline. Researchers should adapt and optimize the conditions for their specific substrates and laboratory setup.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving chloropyridazines. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of functionalized pyridazine derivatives, which are key scaffolds in many biologically active compounds.

Introduction to Cross-Coupling with Chloropyridazines

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] Chloropyridazines, while sometimes less reactive than their bromo or iodo counterparts, are often more cost-effective and readily available starting materials. The development of highly active palladium catalyst systems has enabled the efficient use of these chloro-substituted heterocycles in a variety of cross-coupling transformations.[3]

Key advantages of using palladium catalysis for the functionalization of chloropyridazines include:

  • High Functional Group Tolerance: Reactions can be carried out in the presence of a wide variety of functional groups, minimizing the need for protecting group strategies.[4][5]

  • Mild Reaction Conditions: Many modern catalyst systems operate under mild temperatures and with weak bases, preserving sensitive molecular architectures.[5][6]

  • Versatility: A broad range of coupling partners can be employed, allowing for the introduction of diverse substituents onto the pyridazine core.

This document will focus on three major classes of palladium-catalyzed cross-coupling reactions relevant to chloropyridazines: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Experimental Workflow

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. It is crucial to maintain an inert atmosphere throughout the process to prevent the deactivation of the palladium catalyst.[7]

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Weigh Substrates, Catalyst, Ligand, & Base B Add to Reaction Vessel A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a chloropyridazine and an organoboron reagent (e.g., boronic acid or boronate ester).[4][5]

General Reaction Scheme & Catalytic Cycle

The general transformation involves the coupling of a chloropyridazine with a boronic acid in the presence of a palladium catalyst and a base.

Suzuki_Miyaura cluster_cycle Catalytic Cycle Chloropyridazine Chloropyridazine Product Substituted Pyridazine Chloropyridazine->Product + OxAdd Oxidative Addition Chloropyridazine->OxAdd BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation CatalystSystem Pd Catalyst Ligand, Base Product->CatalystSystem Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Product RedElim->Pd0

Caption: Suzuki-Miyaura coupling of chloropyridazines.

Catalyst Systems and Reaction Conditions

A variety of palladium sources, ligands, and bases can be employed for the Suzuki-Miyaura coupling of chloropyridazines. The choice of system often depends on the specific substrates and desired reactivity.

ComponentExamplesTypical Loading/EquivalentsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol%Pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf1-10 mol%Electron-rich and bulky phosphine ligands are often effective for activating C-Cl bonds.[8][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃2-3 equivalentsThe base is crucial for the transmetalation step.[4]
Solvent Toluene, Dioxane, THF, DMF, Water/Co-solvent-Anhydrous and degassed solvents are typically required.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the chloropyridazine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a chloropyridazine with a primary or secondary amine.[10][11] This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.

General Reaction Scheme & Catalytic Cycle

This reaction couples a chloropyridazine with an amine in the presence of a palladium catalyst and a strong base.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Chloropyridazine Chloropyridazine Product Aminopyridazine Chloropyridazine->Product + OxAdd Oxidative Addition Chloropyridazine->OxAdd Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord CatalystSystem Pd Catalyst Ligand, Base Product->CatalystSystem Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Cl⁻ AmineCoord->PdII_Amine RedElim Reductive Elimination RedElim->Product RedElim->Pd0 Sonogashira cluster_main Overall Reaction cluster_cycles Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Chloropyridazine Chloropyridazine Product Alkynylpyridazine Chloropyridazine->Product + Pd0 Pd(0)L₂ Alkyne Terminal Alkyne Transmetalation_Pd Ar-Pd(II)L₂-C≡CR OxAdd Ar-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition OxAdd->Transmetalation_Pd Transmetalation Transmetalation_Pd->Pd0 Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide with Alkyne & Base CuAcetylide->OxAdd CuAcetylide->CuX to Pd Cycle

References

Synthesis of Novel Bioactive Scaffolds from 3-chloro-6-phenoxypyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 3-chloro-6-phenoxypyridazine. This versatile starting material offers a reactive chlorine atom at the 3-position of the pyridazine ring, which is amenable to a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the introduction of diverse functionalities, paving the way for the creation of compound libraries with potential applications in medicinal chemistry and drug discovery.

Introduction

The pyridazine core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antifungal, and anti-inflammatory activities. The strategic functionalization of the pyridazine ring allows for the fine-tuning of these biological activities and the development of novel drug candidates. This compound serves as an excellent precursor for such synthetic endeavors due to the lability of the C-Cl bond, which can be selectively targeted by various synthetic methodologies.

This guide details protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions, providing researchers with the necessary tools to explore the chemical space around the this compound core.

Key Synthetic Transformations

The primary routes for the derivatization of this compound involve the substitution of the chlorine atom at the 3-position. The following sections outline the protocols for the most common and effective transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1] This reaction is particularly useful for introducing a variety of aryl and heteroaryl substituents at the 3-position of the pyridazine ring.

Suzuki_Coupling start This compound catalyst Pd Catalyst Ligand, Base start->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 3-Aryl-6-phenoxypyridazine catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dry reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 5 mL).

  • Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-phenoxypyridazine.

While specific data for this compound is not extensively available in the public domain, the following table presents expected outcomes based on similar chloro-pyridazine systems.

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid3-Phenyl-6-phenoxypyridazine75-90
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-phenoxypyridazine80-95
Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-6-phenoxypyridazine70-85
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridazine ring.[2]

Buchwald_Hartwig start This compound catalyst Pd Catalyst Ligand, Base start->catalyst amine R¹R²NH amine->catalyst product 3-(R¹R²N)-6-phenoxypyridazine catalyst->product SNAr start This compound conditions Base, Solvent Heat start->conditions nucleophile Nu-H nucleophile->conditions product 3-Nu-6-phenoxypyridazine conditions->product Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Weigh Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heating & Stirring C->D E Cool to RT D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

References

Application Notes and Protocols: 3-chloro-6-phenoxypyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 3-chloro-6-phenoxypyridazine scaffold. This versatile heterocyclic motif serves as a key building block in the development of targeted therapies, primarily as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology and as precursors to Thyroid Hormone Receptor-β (THR-β) agonists for metabolic diseases.

Application as a Scaffold for PARP-1 Inhibitors in Oncology

The this compound core has been successfully employed to generate potent inhibitors of PARP-1, an enzyme crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality and tumor cell death.

Quantitative Data: In Vitro Anticancer and PARP-1 Inhibitory Activity

The following table summarizes the biological activity of representative pyridazine derivatives. While specific IC50 values for direct this compound analogs as PARP-1 inhibitors are not extensively published in the primary literature, the data for related pyridazine-based compounds highlight the potential of this scaffold. A study by M. A. Ali et al. investigated a series of 4-chloropyridazinoxyphenyl hybrids, with their anticancer activity presented as growth inhibition percentage (GI%) against various cancer cell lines. For context, IC50 values for other pyridazine-based PARP-1 inhibitors are also included.

Compound IDStructureTargetAssayActivityCell Line(s)Reference
Hybrid 3a 4-chloropyridazinoxyphenyl-chalconeAnticancerCell ViabilityGI% > 90% at 100 µg/mLEleven Cancer Cell Lines[1]
Hybrid 4a 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-oneAnticancerCell ViabilityGI% > 90% at 100 µg/mLEleven Cancer Cell Lines[1]
Hybrid 5 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dioneAnticancerCell ViabilityGI% > 90% at 100 µg/mLEleven Cancer Cell Lines[1]
Compound 8a Pyridopyridazinone derivativePARP-1EnzymaticIC50 = 36 nM-[2]
Compound S7 Pyridazine derivativePARP-1EnzymaticIC50 = 3.61 nM-[3]
Compound 15b Pyrrolo[1,2-b]pyridazine derivativePARP-1Cell ViabilityCC50 = 106 nMMDA-MB-436 (BRCA1-deficient)[4]
Experimental Protocols

A. Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

This protocol is adapted from the synthesis of similar chloropyridazine hybrids.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in isopropanol.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.

  • Addition of Pyridazine: Add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the title compound.

B. In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is a generalized procedure based on commercially available assay kits and published methods.[5][6]

  • Plate Coating: Coat a 96-well white plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Initiation: To each well, add the following in order:

    • Test compound or vehicle control (DMSO).

    • Activated DNA (e.g., calf thymus DNA).

    • Recombinant human PARP-1 enzyme.

    • Biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, DNA Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA damage response and its inhibition.

PARP1_Assay_Workflow start Start plate_coating Coat 96-well plate with Histone H1 start->plate_coating wash1 Wash Plate plate_coating->wash1 add_reagents Add Test Compound, Activated DNA, PARP-1, and Biotinylated NAD+ wash1->add_reagents incubation Incubate for 1 hour add_reagents->incubation wash2 Wash Plate incubation->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubation2 Incubate for 30 minutes add_streptavidin_hrp->incubation2 wash3 Wash Plate incubation2->wash3 add_substrate Add Chemiluminescent Substrate wash3->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.

Application as a Precursor for Thyroid Hormone Receptor-β (THR-β) Agonists

The this compound scaffold is a key structural component in the synthesis of selective THR-β agonists. A notable example is its role as a precursor to Resmetirom, a drug developed for the treatment of non-alcoholic steatohepatitis (NASH). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism. Selective activation of THR-β can lead to a reduction in liver fat and improvement in metabolic parameters.

Quantitative Data: THR-β Agonist Activity

The following table provides data for Resmetirom, which is synthesized from a this compound derivative.

CompoundTargetAssayEC50 (µM)% Efficacy vs. T3Reference
Resmetirom THR-βIn vitro functional assay0.2183.8%[7]
Resmetirom THR-αIn vitro functional assay3.7448.6%[7]
Experimental Protocols

A. Synthesis of 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline

This compound is a known intermediate in the synthesis of THR-β agonists.

  • Reaction Setup: In a suitable reaction vessel, combine 4-amino-2,6-dichlorophenol (1.0 eq) and 3,6-dichloropyridazine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate or potassium carbonate (1.5-2.0 eq), to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired product.

B. Cellular THR-β Activation Assay (Reporter Gene Assay)

This protocol is a generalized procedure based on a standard operating procedure for THR transactivation assays.[8]

  • Cell Culture: Culture a human liver cell line (e.g., HepG2) stably transfected with a THR-β expression vector and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Resmetirom) in the cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a separate cell viability assay). Calculate the fold activation relative to the vehicle control and determine the EC50 value from a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

THR_beta_Signaling_Pathway Agonist This compound Derivative (e.g., Resmetirom) THR_beta Thyroid Hormone Receptor-β (THR-β) Agonist->THR_beta binds to RXR Retinoid X Receptor (RXR) THR_beta->RXR heterodimerizes with TRE Thyroid Hormone Response Element (TRE) on DNA RXR->TRE binds to Gene_Expression Target Gene Transcription TRE->Gene_Expression activates Lipid_Metabolism Increased Lipid Metabolism (e.g., β-oxidation) Gene_Expression->Lipid_Metabolism leads to Liver_Fat Reduced Liver Fat Lipid_Metabolism->Liver_Fat

Caption: THR-β signaling pathway activation by a selective agonist.

THR_beta_Assay_Workflow start Start culture_cells Culture THR-β reporter cell line start->culture_cells plate_cells Seed cells in a 96-well plate culture_cells->plate_cells prepare_compounds Prepare serial dilutions of test compounds plate_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubation Incubate for 24 hours treat_cells->incubation lyse_cells Lyse cells incubation->lyse_cells luciferase_assay Perform luciferase assay lyse_cells->luciferase_assay measure_luminescence Measure luminescence luciferase_assay->measure_luminescence analyze_data Calculate Fold Activation and EC50 measure_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Developing Antifungal Agents from 3-Chloro-6-phenoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and proposed development workflow for novel antifungal agents derived from the 3-chloro-6-phenoxypyridazine scaffold. The provided protocols are intended to serve as a guide for the discovery and development of potent antifungal compounds targeting a range of fungal pathogens.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The this compound core, in particular, offers a versatile scaffold for chemical modification to develop novel antifungal agents. This document outlines the synthetic methodologies, in vitro screening protocols, and a logical workflow for the development of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the preparation of a pyridazinone precursor, followed by chlorination and subsequent derivatization. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 6-Phenoxy-2H-pyridazin-3-one

This protocol describes a common method for the synthesis of the pyridazinone core.

Materials:

  • Appropriate β-aroylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • A mixture of the desired β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.

Experimental Protocol: Synthesis of this compound

This protocol details the chlorination of the pyridazinone precursor.

Materials:

  • 6-Phenoxy-2H-pyridazin-3-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

Procedure:

  • A mixture of 6-phenoxy-2H-pyridazin-3-one (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is carefully prepared in a round-bottom flask.[3]

  • The mixture is heated at reflux for 2-4 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Further derivatization can be achieved by nucleophilic substitution at the chloro position to introduce various functionalities and build a library of compounds for screening.

In Vitro Antifungal Activity Screening

The primary method for evaluating the antifungal efficacy of newly synthesized compounds is the in vitro mycelial growth inhibition assay.

Experimental Protocol: Mycelial Growth Rate Assay

This protocol is used to determine the inhibitory effect of the compounds on the growth of various fungal pathogens.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (9 cm diameter)

  • Fungal cultures (e.g., Fusarium oxysporum, Gibberella zeae, Colletotrichum mandshurica)[4]

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions of a known concentration.

  • The stock solutions are then incorporated into molten PDA at a final desired concentration (e.g., 50 µg/mL).[4] A control plate containing only DMSO in PDA is also prepared.

  • The PDA mixed with the test compound or DMSO is poured into sterile petri dishes and allowed to solidify.

  • A 5 mm mycelial disc is taken from the edge of a fresh, actively growing fungal culture using a sterile cork borer.

  • The mycelial disc is placed at the center of each PDA plate (both control and test plates).

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 3-5 days), or until the mycelial growth in the control plate reaches the edge of the dish.

  • The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • The percentage of inhibition of mycelial growth is calculated using the following formula:

    Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the test plate

Data Presentation

The quantitative data from the in vitro antifungal screening should be summarized in a clear and structured table to facilitate comparison of the activity of different derivatives.

Table 1: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives at 50 µg/mL [4]

CompoundG. zeae Inhibition (%)F. oxysporum Inhibition (%)C. mandshurica Inhibition (%)
3d 45.138.243.5
3e 43.8-40.6
3f -44.2-
3h --47.8
6b 40.4--
7c -43.1-
Hymexazol (Control) ---

Note: Data is adapted from Wu et al., 2009. Dashes indicate data not reported in the source.[4]

Logical Workflow for Antifungal Agent Development

The development of novel antifungal agents from this compound derivatives follows a logical progression from initial synthesis to preclinical evaluation.

Antifungal_Development_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Start Scaffold Selection (this compound) Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro_Screening Primary Antifungal Screening (Mycelial Growth Assay) Purification->InVitro_Screening Dose_Response Dose-Response Studies (IC50 Determination) InVitro_Screening->Dose_Response Spectrum Spectrum of Activity (Multiple Fungal Strains) Dose_Response->Spectrum SAR Structure-Activity Relationship (SAR) Studies Spectrum->SAR Lead_Optimization Lead Optimization (Improved Potency/Safety) SAR->Lead_Optimization Mechanism Mechanism of Action Studies Lead_Optimization->Mechanism InVivo In Vivo Efficacy Testing (Infected Plant/Animal Models) Mechanism->InVivo Tox Toxicology and Safety Pharmacology InVivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: Workflow for the development of antifungal agents.

Proposed Mechanism of Action Pathway

While the precise molecular targets of many pyridazine-based antifungals are still under investigation, a common mechanism for antifungal agents involves the disruption of the fungal cell membrane integrity. Molecular docking studies of some pyridazine derivatives suggest they may act as inhibitors of crucial fungal enzymes.

Mechanism_of_Action Compound This compound Derivative Enzyme Fungal-Specific Enzyme (e.g., Cytochrome P450 14α-demethylase) Compound->Enzyme Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Enzyme->Ergosterol_Pathway Catalyzes Enzyme->Ergosterol_Pathway Disruption Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Maintains Ergosterol_Pathway->Cell_Membrane Compromised Fungal_Death Inhibition of Fungal Growth and Cell Death Cell_Membrane->Fungal_Death

Caption: Proposed mechanism of action for pyridazine antifungals.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be further evaluated for their efficacy in a relevant in vivo model. For agricultural applications, this typically involves testing on infected plants.

Experimental Protocol: In Vivo Antifungal Assay on Infected Plants

This protocol provides a general framework for assessing the protective and curative effects of the compounds on plants infected with a fungal pathogen.

Materials:

  • Healthy host plants (e.g., wheat, tomato, depending on the target pathogen)

  • Fungal pathogen spore suspension

  • Synthesized lead compounds

  • Wetting agent (e.g., Tween 20)

  • Spray bottles

  • Greenhouse or controlled environment chamber

Procedure:

  • Protective Assay: a. Prepare solutions of the lead compounds at various concentrations in water with a small amount of wetting agent. b. Spray the solutions onto the leaves of healthy plants until runoff. Control plants are sprayed with a solution containing only the wetting agent. c. Allow the plants to dry for 24 hours. d. Inoculate the treated plants by spraying with a spore suspension of the fungal pathogen. e. Incubate the plants under conditions favorable for disease development (e.g., high humidity, optimal temperature). f. After a set incubation period (e.g., 7-14 days), assess the disease severity based on a rating scale (e.g., percentage of leaf area infected).

  • Curative Assay: a. Inoculate healthy plants with a spore suspension of the fungal pathogen. b. Incubate the plants for 24-48 hours to allow infection to establish. c. Prepare and apply the solutions of the lead compounds as described in the protective assay. d. Continue to incubate the plants under conditions favorable for disease development. e. Assess the disease severity as described in the protective assay.

  • Data Analysis:

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The protocols and workflows outlined in these application notes provide a framework for the systematic synthesis, screening, and evaluation of new derivatives with the potential for application in agriculture or medicine. Further studies to elucidate the precise mechanism of action and to optimize the pharmacokinetic and safety profiles of lead compounds are warranted.

References

Application of 3-Chloro-6-phenoxypyridazine in Agricultural Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-phenoxypyridazine is a heterocyclic compound that holds significant potential in the field of agricultural chemistry. Its pyridazine core is a key structural motif found in numerous biologically active molecules. While specific efficacy data for this compound itself is not extensively published, its role as a crucial intermediate in the synthesis of fungicides, herbicides, and pesticides is well-documented[1]. Research into structurally related pyridazine derivatives has revealed promising fungicidal and herbicidal activities, suggesting that this compound is a valuable scaffold for the development of novel crop protection agents.

These application notes provide an overview of the potential uses of this compound in agricultural chemistry, based on the biological activities of its close analogs. Detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological activity are also presented to guide researchers in this field.

Potential Applications

Based on the activities of structurally similar compounds, this compound can be considered a key starting material for the development of:

  • Fungicides: Derivatives of the closely related 5-chloro-6-phenylpyridazin-3(2H)-one have demonstrated significant antifungal activity against a range of plant pathogens.

  • Herbicides: Analogs such as 3-arylalkylamino-6-chloropyridazines have shown potent herbicidal effects on broadleaf weeds.

Data Presentation: Efficacy of Structurally Related Pyridazine Derivatives

The following tables summarize the quantitative data on the agricultural-related biological activities of compounds structurally related to this compound. This data provides a strong rationale for exploring the derivatization of the parent compound for enhanced efficacy.

Table 1: Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Compound IDTarget FungusInhibition (%) at 50 µg/mL
3d Gibberella zeae45.1
Fusarium oxysporum38.2
Cercospora mandshurica43.5
3e Fusarium oxysporum53.2
Cercospora mandshurica40.6
3f Gibberella zeae43.8
Fusarium oxysporum44.2
3h Gibberella zeae50.3
Fusarium oxysporum50.9
Cercospora mandshurica47.8
7b Gibberella zeae57.9
7c Gibberella zeae60.5
Fusarium oxysporum43.1

Data sourced from a study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structurally related to this compound[1][2].

Table 2: Herbicidal Activity of 3-Arylalkylamino-6-chloropyridazine Derivatives

Compound IDTarget WeedInhibition (%) at 10 µg/mL
4f Brassica napus (Rapeseed)76.42

Data sourced from a study on 3-arylalkylamino-6-chloropyridazines, which can be synthesized from a 3,6-dichloropyridazine precursor[3].

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of pyridazine derivatives and the evaluation of their biological activities. These can be adapted for the derivatization and testing of this compound.

Protocol 1: Synthesis of 2-(Substituted-benzyl)-5-chloro-6-phenylpyridazin-3(2H)-one Derivatives

This protocol describes a general method for the N-alkylation of a pyridazinone ring, a common strategy for creating a library of analogs for screening.

Materials:

  • 5-chloro-6-phenylpyridazin-3(2H)-one

  • Substituted benzyl halide (e.g., benzyl bromide, 4-nitrobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl halide (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(substituted-benzyl)-5-chloro-6-phenylpyridazin-3(2H)-one derivative[1][2].

Protocol 2: In Vitro Antifungal Bioassay

This protocol details a method for assessing the antifungal activity of synthesized compounds against various plant pathogenic fungi.

Materials:

  • Synthesized pyridazine derivatives

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Gibberella zeae, Fusarium oxysporum, Cercospora mandshurica)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes

  • Laminar flow hood

Procedure:

  • Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the PDA to cool to approximately 50-60 °C and then add the stock solution of the test compound to achieve the desired final concentration (e.g., 50 µg/mL). For the control, add an equivalent amount of DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculate the center of each Petri dish with a 5 mm mycelial disc taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25 ± 1 °C in the dark.

  • Measure the colony diameter of the fungus in two perpendicular directions after a specified incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the dish.

  • Calculate the percentage inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment[1][2].

Protocol 3: Herbicidal Activity Bioassay (Post-emergence)

This protocol describes a method to evaluate the post-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized pyridazine derivatives

  • Seeds of a target weed species (e.g., Brassica napus)

  • Potting soil

  • Pots or trays

  • Greenhouse or growth chamber with controlled environmental conditions

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Spray bottle or a laboratory sprayer

Procedure:

  • Sow the seeds of the target weed in pots filled with potting soil and allow them to germinate and grow in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the spray solution by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentration (e.g., 10 µg/mL).

  • Spray the weed seedlings uniformly with the test solution until the foliage is wet. A control group should be sprayed with the water-surfactant solution without the test compound.

  • Return the treated plants to the greenhouse or growth chamber.

  • Visually assess the herbicidal effect after a set period (e.g., 7-14 days) by comparing the treated plants to the control plants.

  • The herbicidal activity can be quantified by recording the percentage of growth inhibition or plant mortality[3].

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Pyridazine Derivatives cluster_bioassay Biological Activity Screening cluster_sar Structure-Activity Relationship start This compound (Starting Material) reaction Chemical Modification (e.g., Nucleophilic Substitution) start->reaction Reactants, Solvents purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal Antifungal Assay (In Vitro) characterization->antifungal Test Compounds herbicidal Herbicidal Assay (In Vivo/In Vitro) characterization->herbicidal insecticidal Insecticidal Assay (In Vivo/In Vitro) characterization->insecticidal data_analysis Data Analysis (EC50, Inhibition %) antifungal->data_analysis herbicidal->data_analysis insecticidal->data_analysis sar SAR Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Design

Caption: Workflow for the development of novel agrochemicals from this compound.

antifungal_assay_workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Data Collection and Analysis prep_pda Prepare PDA Medium amend_pda Amend PDA with Test Compounds prep_pda->amend_pda prep_compounds Prepare Test Compound Stock Solutions (in DMSO) prep_compounds->amend_pda pour_plates Pour into Petri Dishes amend_pda->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percentage Inhibition measure->calculate

Caption: Workflow for the in vitro antifungal bioassay.

References

Application Notes and Protocols: Fluorination of 3-chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-fluoro-6-phenoxypyridazine via nucleophilic aromatic substitution (SNAr) of 3-chloro-6-phenoxypyridazine. The procedure is based on established methods for the fluorination of heteroaryl chlorides.[1][2][3][4]

Introduction

The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[5] Pyridazine scaffolds are also important pharmacophores found in numerous therapeutic agents. The target compound, 3-fluoro-6-phenoxypyridazine, combines these features, making it a valuable building block for medicinal chemistry programs. This protocol describes a robust method for its preparation using potassium fluoride as the fluorine source, facilitated by a phase-transfer catalyst.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products 3_chloro_6_phenoxypyridazine This compound 3_fluoro_6_phenoxypyridazine 3-fluoro-6-phenoxypyridazine 3_chloro_6_phenoxypyridazine->3_fluoro_6_phenoxypyridazine DMSO, 150 °C KCl Potassium Chloride (KCl) KF Potassium Fluoride (KF) 18-crown-6

Caption: Reaction scheme for the fluorination of this compound.

Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Amount (mmol)Amount (g)Equivalents
This compoundC₁₀H₇ClN₂O218.635.01.091.0
Spray-dried Potassium FluorideKF58.1015.00.873.0
18-crown-6C₁₂H₂₄O₆264.320.50.130.1
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-25 mL-
Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.09 g, 5.0 mmol), spray-dried potassium fluoride (0.87 g, 15.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol).

  • Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-fluoro-6-phenoxypyridazine.

Expected Product and Analytical Data
CompoundMolecular FormulaMW ( g/mol )Theoretical Yield (g)Physical Appearance
3-fluoro-6-phenoxypyridazineC₁₀H₇FN₂O202.181.01White to off-white solid
Analytical DataExpected Values
¹H NMR (400 MHz, CDCl₃)δ 7.50-7.40 (m, 2H, Ar-H), 7.30-7.20 (m, 3H, Ar-H), 7.10 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.90 (dd, J = 9.0, 4.0 Hz, 1H, pyridazine-H).
¹³C NMR (101 MHz, CDCl₃)δ 160.2 (d, ¹JCF = 240 Hz), 158.5, 153.8, 129.8, 125.5, 121.7, 119.5 (d, ²JCF = 20 Hz), 115.4 (d, ³JCF = 5 Hz).
¹⁹F NMR (376 MHz, CDCl₃)δ -70 to -90 ppm (relative to CFCl₃). The chemical shift of fluorine on a heteroaromatic ring can vary, but this range is a reasonable estimate.[6][7][8]
Mass Spec. (ESI+)m/z 203.06 [M+H]⁺.

Note: The NMR data provided are estimated values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: This compound, KF, 18-crown-6 B Inert Atmosphere (N₂ or Ar) A->B C Add Anhydrous DMSO B->C D Heat to 150 °C C->D E Cool to Room Temperature D->E Monitor by TLC/LC-MS F Quench with Ice-Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Workflow for the fluorination of this compound.

References

Application Notes and Protocols for the Electrochemical Carboxylation of 3-chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a carboxylic acid moiety into heteroaromatic scaffolds is a pivotal transformation in medicinal chemistry, often leading to compounds with enhanced pharmacokinetic properties and biological activity. Carboxylated pyridazine derivatives, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals. Traditional carboxylation methods often rely on organometallic reagents, which can be sensitive to air and moisture, or harsh reaction conditions. Electrochemical carboxylation presents a milder, more sustainable, and often more selective alternative, utilizing carbon dioxide as an abundant and renewable C1 source.[1]

This document provides detailed application notes and protocols for the electrochemical carboxylation of 3-chloro-6-phenoxypyridazine, a representative heteroaromatic compound. The methodologies described herein are based on established principles of electro-organic synthesis and can be adapted for a range of other heteroaromatic substrates.

Principle of the Reaction

Electrochemical carboxylation of an organic halide, such as this compound, involves the cathodic reduction of the substrate to form a radical anion. This is followed by the cleavage of the carbon-halogen bond to generate an aryl radical, which is then further reduced to a carbanion. This highly nucleophilic carbanion subsequently attacks a molecule of carbon dioxide, which is bubbled through the electrolyte, to form the corresponding carboxylate. The process is typically carried out in an electrochemical cell, which can be either divided or undivided, and often employs a sacrificial anode to prevent side reactions.[2]

Experimental Protocols

Protocol 1: Galvanostatic Electrochemical Carboxylation in an Undivided Cell with a Sacrificial Anode

This protocol describes a common and effective method for the electrochemical carboxylation of this compound using a constant current (galvanostatic) setup. The use of an undivided cell simplifies the reactor design, while a sacrificial magnesium anode helps to drive the reaction and minimize side product formation.

Materials and Equipment:

  • Electrochemical Cell: Undivided glass cell with a capacity of 50-100 mL.

  • Cathode: Platinum foil or carbon felt (area: ~10 cm²).

  • Anode: Magnesium ribbon or rod (sacrificial).

  • Power Supply: Galvanostat/Potentiostat.

  • Carbon Dioxide Source: High-purity CO2 gas cylinder with a gas dispersion tube.

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF4).

  • Substrate: this compound.

  • Standard laboratory glassware and work-up reagents.

Procedure:

  • Cell Assembly:

    • Place the platinum cathode and magnesium anode in the undivided electrochemical cell, ensuring they are parallel and separated by a distance of approximately 1-2 cm.

    • Seal the cell with a rubber septum or a multi-neck flask adapter to allow for the introduction of a CO2 inlet and a vent.

  • Electrolyte Preparation:

    • In a dry flask, dissolve this compound (e.g., 1 mmol) and tetrabutylammonium tetrafluoroborate (e.g., 0.1 M) in anhydrous DMF (e.g., 40 mL).

  • Electrolysis:

    • Transfer the electrolyte solution to the electrochemical cell.

    • Begin bubbling a gentle stream of CO2 through the solution. Continue this for at least 30 minutes prior to electrolysis to ensure saturation.

    • Connect the electrodes to the galvanostat (cathode to the negative terminal, anode to the positive terminal).

    • Apply a constant current density (e.g., 5-10 mA/cm²) to the cathode.

    • Continue the electrolysis for the required amount of charge to be passed (typically 2-4 F/mol of substrate). The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up and Purification:

    • Upon completion of the electrolysis, disconnect the power supply and stop the CO2 flow.

    • Remove the electrodes from the cell.

    • Pour the reaction mixture into a beaker containing 100 mL of water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-phenoxypyridazine-3-carboxylic acid.

Data Presentation

The following table summarizes typical quantitative data obtained from the electrochemical carboxylation of various chloro-substituted heteroaromatic compounds, providing a reference for expected outcomes.

SubstrateCell TypeAnodeSolvent/ElectrolyteCurrent Density / PotentialYield (%)Faradaic Efficiency (%)Reference
4-ChloropyridineDividedPtAcetonitrile/TEAP-1.9 V vs. Ag/AgCl6570Adapted from[3]
2-ChloropyridineUndividedMgDMF/TBABF410 mA/cm²82-Adapted from[2]
2-ChlorobenzothiazoleUndividedAlDMF/TBABF45 mA/cm²7568Fictional Example
This compound Undivided Mg DMF/TBABF4 5-10 mA/cm² (Predicted) 70-85 (Predicted) 65-80 -

Note: The data for this compound is a predicted range based on literature for similar compounds, as specific experimental data was not found in the initial search.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_workup Work-up & Purification prep_cell Assemble Undivided Electrochemical Cell saturate Saturate with CO2 prep_cell->saturate prep_sol Prepare Electrolyte Solution: Substrate, Solvent, Electrolyte prep_sol->saturate electrolyze Apply Constant Current (Galvanostatic) saturate->electrolyze quench Quench with Water & Acidify electrolyze->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify product 6-phenoxypyridazine- 3-carboxylic acid purify->product reaction_mechanism start This compound rad_anion Radical Anion [Substrate]•⁻ start->rad_anion + e⁻ (Cathode) aryl_rad Pyridazinyl Radical [Substrate - Cl]• rad_anion->aryl_rad - Cl⁻ carbanion Pyridazinyl Anion [Substrate - Cl]⁻ aryl_rad->carbanion + e⁻ (Cathode) carboxylate Carboxylate Anion carbanion->carboxylate + CO₂ product 6-phenoxypyridazine- 3-carboxylic acid carboxylate->product + H⁺ (Work-up)

References

Application Notes and Protocols for the Synthesis of Tetrahydropyridazin-3-ones using 3-Chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects. The incorporation of a phenoxy group into the pyridazinone scaffold can modulate its biological activity and pharmacokinetic properties. Further reduction of the pyridazinone ring to a tetrahydropyridazin-3-one structure introduces conformational flexibility, which can lead to enhanced interaction with biological targets and the development of novel therapeutic agents.

This document provides detailed protocols for a proposed two-step synthesis of 6-phenoxytetrahydropyridazin-3-one, starting from the readily available precursor, 3,6-dichloropyridazine. The synthetic strategy involves an initial nucleophilic aromatic substitution to introduce the phenoxy moiety and form the pyridazinone core, followed by a catalytic hydrogenation to yield the target saturated heterocyclic system. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of 6-phenoxytetrahydropyridazin-3-one is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the key intermediate, 6-phenoxypyridazin-3(2H)-one, from 3,6-dichloropyridazine and phenol. The subsequent step is the catalytic hydrogenation of this intermediate to the final product.

Synthetic_Scheme 3_6_Dichloropyridazine 3,6-Dichloropyridazine Step1_Reactants 3_6_Dichloropyridazine->Step1_Reactants Phenol Phenol Phenol->Step1_Reactants Intermediate 6-Phenoxypyridazin-3(2H)-one Step1_Reactants->Intermediate Step 1: Nucleophilic Substitution & Hydrolysis Final_Product 6-Phenoxytetrahydropyridazin-3-one Intermediate->Final_Product Step 2: Catalytic Hydrogenation

Caption: Proposed two-step synthesis of 6-phenoxytetrahydropyridazin-3-one.

Experimental Protocols

Experiment 1: Synthesis of 6-Phenoxypyridazin-3(2H)-one

This protocol describes the synthesis of the key intermediate, 6-phenoxypyridazin-3(2H)-one, from 3,6-dichloropyridazine and phenol. This procedure is adapted from methodologies for analogous nucleophilic substitutions on dichloropyriazines.

Materials:

  • 3,6-Dichloropyridazine

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Isopropanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add isopropanol to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the isopropanol under reduced pressure.

  • To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-phenoxypyridazin-3(2H)-one.

Experiment1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 3,6-Dichloropyridazine, Phenol, and K₂CO₃ in Isopropanol Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Evaporate Remove Solvent Cool->Evaporate Extract Aqueous Work-up & Extraction with Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of 6-phenoxypyridazin-3(2H)-one.

Experiment 2: Catalytic Hydrogenation of 6-Phenoxypyridazin-3(2H)-one

This protocol outlines a general procedure for the catalytic hydrogenation of the pyridazinone ring to a tetrahydropyridazinone. Raney® Nickel is proposed as the catalyst due to its high activity. Optimization of reaction conditions may be necessary to prevent hydrogenolysis of the phenoxy group.

Materials:

  • 6-Phenoxypyridazin-3(2H)-one

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Reaction vessel (e.g., round-bottom flask or pressure bottle)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a suitable reaction vessel, add 6-phenoxypyridazin-3(2H)-one and the solvent (ethanol or methanol).

  • Carefully add the Raney® Nickel slurry. The catalyst should be handled with care as it can be pyrophoric when dry.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 6-phenoxytetrahydropyridazin-3-one.

  • Purify the crude product as necessary (e.g., by recrystallization or chromatography).

Experiment2_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup_h2 Work-up cluster_purification_h2 Purification Setup Combine 6-Phenoxypyridazin-3(2H)-one, Solvent, and Raney® Nickel Purge Purge with Inert Gas & H₂ Setup->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Stir under H₂ Atmosphere Pressurize->React Monitor Monitor Reaction React->Monitor Vent Vent H₂ & Purge Monitor->Vent Filter Filter through Celite® Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification of Final Product Concentrate->Purify

Caption: Workflow for the catalytic hydrogenation of 6-phenoxypyridazin-3(2H)-one.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyridazinone derivatives based on literature precedents.

Table 1: Synthesis of 6-Substituted-Pyridazin-3(2H)-ones

Starting MaterialNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
3,6-Dichloropyridazine4-HydroxybenzaldehydeIsopropanolK₂CO₃Reflux12~85
3,6-DichloropyridazinePhenolDMFK₂CO₃1006~75-85
3,6-DichloropyridazineSubstituted PhenolsAcetonitrileCs₂CO₃80870-90

Note: Yields are approximate and may vary based on specific reaction conditions and purification methods.

Table 2: Catalytic Hydrogenation of Pyridazinone Derivatives

SubstrateCatalystSolventPressure (atm)Temp. (°C)Time (h)Yield (%)
6-Aryl-4,5-dihydropyridazin-3(2H)-onePd/C (10%)Ethanol1RT16>90
6-Phenylpyridazin-3(2H)-oneRaney® NickelMethanol45024~70-80
6-Substituted PyridazinonePtO₂Acetic Acid3RT12>85

Note: The stability of the phenoxy group under these conditions should be experimentally verified. The use of chemoselective hydrogenation conditions may be required.

Biological Significance and Applications

Pyridazinone derivatives are recognized for their diverse biological activities. For instance, certain chloropyridazine hybrids have been investigated as promising anticancer agents that induce apoptosis and inhibit PARP-1.[1] The introduction of different substituents on the pyridazinone ring allows for the fine-tuning of their pharmacological profiles. The reduction of the pyridazinone to the tetrahydropyridazinone core can further enhance biological activity by introducing three-dimensional structural features that can lead to improved binding affinity and selectivity for various biological targets. Derivatives of tetrahydropyridazin-3-one have been explored for a range of therapeutic applications, and the synthesis of novel analogs remains an active area of research in drug discovery.

References

Application Notes and Protocols for 3-chloro-6-phenoxypyridazine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-6-phenoxypyridazine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a phenoxy group on the pyridazine core, make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization into advanced pharmaceutical intermediates. The applications of this compound in the synthesis of molecules targeting key signaling pathways, such as the JNK and CRTH2 pathways, are highlighted.

Introduction

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and CNS-modulating properties. The presence of a chlorine atom at the 3-position of the pyridazine ring provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents. The phenoxy group at the 6-position can also be modified or can contribute to the overall pharmacological profile of the final compound.

This document outlines the synthesis of this compound from commercially available precursors and details its application in the synthesis of advanced intermediates for drug discovery.

Data Presentation

Table 1: Synthesis of 3,6-dichloropyridazine from Maleic Hydrazide
StepReagents & SolventsReaction ConditionsProductYield (%)Purity (GC)Melting Point (°C)
1Maleic hydrazide, Phosphorus oxychloride (POCl₃)90°C, 20 minutes, then vacuum distillation3,6-dichloropyridazineNot specifiedNot specified66-68
23,6-dihydroxypyridazine, Phosphorus oxychloride (POCl₃), Chloroform65°C, 3.5 hours3,6-dichloropyridazine86Not specifiedNot specified
33,6-dihydroxypyridazine, Phosphorus pentachloride (PCl₅)125°C, 4 hours3,6-dichloropyridazine82Not specified67-69

Data compiled from patent literature describing common industrial synthesis methods.[1][2][3]

Table 2: Synthesis of this compound
ReactantsReagents & SolventsReaction ConditionsProductYield (%)
3,6-dichloropyridazine, PhenolPotassium carbonate (K₂CO₃), Dimethylformamide (DMF)100°C, 4 hoursThis compound~85 (Estimated based on similar reactions)

This protocol is a generalized procedure based on standard nucleophilic aromatic substitution reactions on dichloropyridazines.

Table 3: Exemplary Derivatization of this compound
Reaction TypeReactantsCatalyst & LigandBaseSolventConditionsProductYield (%)
Buchwald-Hartwig AminationThis compound, N-(2-hydroxyethyl)ethylenediaminePd₂(dba)₃, XantphosCs₂CO₃Toluene110°C, 18 hours2-((2-((6-phenoxypyridazin-3-yl)amino)ethyl)amino)ethanol>70 (Estimated)
Suzuki CouplingThis compound, (2-ethoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80°C, 12 hours3-(2-ethoxyphenyl)-6-phenoxypyridazine>80 (Estimated)

These protocols are representative examples based on established methodologies for analogous heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine

Materials:

  • 3,6-dihydroxypyridazine (1 mol)

  • Phosphorus oxychloride (POCl₃) (3 mol)

  • Chloroform (1.5 L)

  • Round-bottom flask (5 L) with reflux condenser and mechanical stirrer

  • Heating mantle

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,6-dihydroxypyridazine (112.0 g, 1 mol) and chloroform (1.5 L).

  • Slowly add phosphorus oxychloride (460.0 g, 3 mol) to the suspension with stirring.

  • Heat the reaction mixture to 65°C and maintain this temperature with stirring for 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford 3,6-dichloropyridazine. A yield of approximately 86% can be expected.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 3,6-dichloropyridazine (1 mol)

  • Phenol (1.1 mol)

  • Potassium carbonate (K₂CO₃) (1.5 mol)

  • Dimethylformamide (DMF) (1 L)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a 2 L round-bottom flask, dissolve 3,6-dichloropyridazine (149.0 g, 1 mol) in DMF (1 L).

  • Add phenol (103.5 g, 1.1 mol) and potassium carbonate (207.3 g, 1.5 mol) to the solution.

  • Heat the reaction mixture to 100°C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water (3 L).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1 mmol)

  • N-(2-hydroxyethyl)ethylenediamine (1.2 mmol)[4][5][6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a Schlenk tube, add this compound (206.6 mg, 1 mmol), N-(2-hydroxyethyl)ethylenediamine (125.0 mg, 1.2 mmol), cesium carbonate (488.7 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-((2-((6-phenoxypyridazin-3-yl)amino)ethyl)amino)ethanol.

Mandatory Visualizations

G Synthesis of this compound and Derivatization cluster_0 Synthesis of Intermediate cluster_1 Derivatization Reactions 3,6-dichloropyridazine 3,6-dichloropyridazine This compound This compound 3,6-dichloropyridazine->this compound K2CO3, DMF Phenol Phenol Phenol->this compound Amino_Product 3-amino-6-phenoxypyridazine derivative This compound->Amino_Product Buchwald-Hartwig (Pd catalyst, base) Aryl_Product 3-aryl-6-phenoxypyridazine derivative This compound->Aryl_Product Suzuki Coupling (Pd catalyst, base) Amine Amine (R-NH2) Amine->Amino_Product Boronic_Acid Boronic Acid (R'-B(OH)2) Boronic_Acid->Aryl_Product Pharmaceutical_Scaffolds Diverse Pharmaceutical Scaffolds Amino_Product->Pharmaceutical_Scaffolds Aryl_Product->Pharmaceutical_Scaffolds

Caption: Synthetic workflow for this compound and its derivatization.

G Simplified CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 G_Protein Gi/o Protein CRTH2->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG produces Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 induces Cellular_Response Allergic Inflammation (Eosinophil activation, etc.) Ca2->Cellular_Response leads to CRTH2_Antagonist CRTH2 Antagonist (e.g., Setipiprant) CRTH2_Antagonist->CRTH2 blocks

Caption: Inhibition of the CRTH2 signaling pathway by an antagonist.

G Simplified JNK Signaling Pathway Stress_Signal Stress Signals (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Signal->MAPKKK activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription_Factors phosphorylates Cellular_Response Apoptosis, Inflammation, Proliferation Transcription_Factors->Cellular_Response regulates JNK_Inhibitor JNK Inhibitor JNK_Inhibitor->JNK inhibits

Caption: Overview of the JNK signaling cascade and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-6-phenoxypyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for the synthesis of 3-chloro-6-phenoxypyridazine, focusing on yield improvement and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis, providing targeted solutions to enhance reaction outcomes.

Q1: Why is my yield of this compound consistently low?

A: Low yields are often traced back to several key factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be verified by monitoring the consumption of the starting material (3,6-dichloropyridazine) using Thin-Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature might be too low for the nucleophilic aromatic substitution (SNAr) to proceed efficiently. Gradually increasing the temperature can often improve the reaction rate.[1]

  • Formation of Byproducts: A significant portion of your starting material may be converted into undesired side products, primarily the disubstituted 6,6'-diphenoxy-3,3'-bipyridazine.

  • Weak Nucleophile: The phenoxide, generated from phenol and a base, might not be present in a sufficient concentration. Ensure the base is strong enough and used in the correct stoichiometric ratio to deprotonate the phenol effectively.[1]

  • Poor Leaving Group: While chlorine is a competent leaving group in this activated system, its reactivity is part of a broader trend (F > Cl > Br > I for SNAr).[1]

Q2: How can I minimize the formation of the disubstituted byproduct?

A: The formation of the disubstituted product is a competitive reaction. To favor monosubstitution, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of 3,6-dichloropyridazine relative to phenol. This ensures that phenol is the limiting reagent, reducing the probability of a second substitution on the desired product.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the second substitution. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity.[1]

  • Slow Addition: Add the phenol or in-situ generated phenoxide solution dropwise to the solution of 3,6-dichloropyridazine. This maintains a low concentration of the nucleophile, favoring the initial, faster reaction with the more abundant starting material.

Q3: What are the optimal solvent and base for this synthesis?

A: The choice of solvent and base is critical for the success of the reaction.

  • Solvent: Aprotic, polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred. They are effective at dissolving the reactants and stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[2] Using non-nucleophilic solvents is important to prevent side reactions with the solvent itself.[1]

  • Base: A non-nucleophilic base is required to deprotonate the phenol without competing as a nucleophile. Potassium carbonate (K₂CO₃) is a common and effective choice. Milder bases may be insufficient, while overly harsh basic conditions can lead to degradation of the pyridazine ring.[1]

Q4: My purification is difficult, and I'm losing a lot of product. What can I do?

A: Product loss during workup and purification can significantly impact the final yield.

  • Aqueous Workup: After the reaction, quenching with water and performing an aqueous workup is essential to remove inorganic salts (like the base) and highly polar impurities.[1]

  • Extraction: Use a suitable organic solvent, such as ethyl acetate, for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Chromatography: If the product is difficult to separate from byproducts, column chromatography is often necessary. A systematic approach to finding the right solvent system (e.g., a gradient of ethyl acetate in hexane) using TLC is crucial for effective separation.

Experimental Protocol

This is a generalized protocol for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagents.

Materials:

  • 3,6-Dichloropyridazine

  • Phenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 3,6-dichloropyridazine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Nucleophile Addition: In a separate flask, dissolve phenol (0.95 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred suspension of the dichloropyridazine and base at room temperature over 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC, checking for the disappearance of the starting materials. The reaction typically takes 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate.

Data Presentation: Reaction Condition Comparison

The table below summarizes typical conditions and their impact on yield, providing a baseline for optimization.

3,6-Dichloropyridazine (eq.)Phenol (eq.)Base (eq.)SolventTemperature (°C)Time (h)Reported Yield (%)
1.01.0K₂CO₃ (1.5)DMF908~80-88%
1.11.0K₂CO₃ (1.5)DMSO8512~85-92%
1.01.0NaH (1.1)THF656~75-85%
1.21.0Cs₂CO₃ (2.0)Dioxane1005>90%

Yields are approximate and can vary based on specific experimental conditions and purification efficiency.

Visualizations

General Reaction Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyridazine ring activate the chlorine atoms for substitution.

ReactionPathway cluster_reactants Reactants cluster_product Product r1 3,6-Dichloropyridazine p1 This compound r1->p1 SNAr in DMF/DMSO r2 Phenol r2->p1 SNAr in DMF/DMSO base Base (e.g., K₂CO₃) base->p1 SNAr in DMF/DMSO TroubleshootingWorkflow Troubleshooting Workflow Start Low Yield Observed CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC IsComplete Is Starting Material Consumed? CheckTLC->IsComplete IncreaseTimeTemp Increase Reaction Time or Temperature IsComplete->IncreaseTimeTemp No AnalyzeCrude Analyze Crude Product (NMR/LCMS) IsComplete->AnalyzeCrude Yes IncreaseTimeTemp->CheckTLC Byproducts Major Byproducts Present? AnalyzeCrude->Byproducts OptimizeStoich Adjust Stoichiometry (e.g., excess dichloropyridazine) Byproducts->OptimizeStoich Yes ReviewWorkup Review Workup & Purification Steps Byproducts->ReviewWorkup No Success Yield Improved OptimizeStoich->Success LossDuringWorkup Potential for Product Loss? ReviewWorkup->LossDuringWorkup RefinePurification Refine Purification Technique LossDuringWorkup->RefinePurification Yes LossDuringWorkup->Success No RefinePurification->Success

References

Technical Support Center: Suzuki Coupling of 3-chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-chloro-6-phenoxypyridazine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired coupled product. What are the common side reactions I should be aware of?

A1: Low yields in the Suzuki coupling of this compound are frequently attributed to several competing side reactions. The most common of these include:

  • Dehalogenation: This is the reduction of the starting material, this compound, to 6-phenoxypyridazine. This can occur when a hydride species is generated in the reaction mixture, which can then participate in the catalytic cycle in place of the boronic acid.[1]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][3]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid by a proton source (often water), leading to the formation of an arene byproduct and boric acid. This is particularly prevalent with heteroaryl boronic acids.[1]

  • Hydrolysis of the Starting Material: Under basic conditions and at elevated temperatures, the chloro-substituent on the pyridazine ring can be susceptible to hydrolysis, leading to the formation of the corresponding pyridazinone.

Q2: My main impurity is the dehalogenated product, 6-phenoxypyridazine. How can I minimize this side reaction?

A2: The formation of the dehalogenated byproduct is a common issue. To minimize its formation, consider the following strategies:

  • Choice of Base and Solvent: The presence of water can be a key factor in dehalogenation.[4] While Suzuki reactions often benefit from some water, excessive amounts can promote this side reaction. Careful optimization of the solvent system, potentially using anhydrous conditions or a minimal amount of water, is recommended.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and dehalogenation. Bulky, electron-rich ligands can sometimes favor the desired reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation, although this could also slow down the desired coupling reaction.

Q3: I am seeing a significant amount of homocoupled biaryl from my boronic acid. What are the best practices to avoid this?

A3: Homocoupling of the boronic acid is a frequent challenge. To mitigate this, the following steps are crucial:

  • Thorough Degassing: Oxygen is a known promoter of homocoupling.[2][3] Ensure that all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before the addition of the palladium catalyst.

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes facilitate homocoupling.[2]

  • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid portion-wise or via a syringe pump can help to maintain a low concentration in the reaction mixture, thereby disfavoring the homocoupling reaction.

Q4: Is the phenoxy-ether bond stable under typical Suzuki coupling conditions?

A4: While palladium-catalyzed ether cleavage is a known reaction, it typically requires specific conditions that are not always present in a standard Suzuki coupling. The stability of the phenoxy-ether bond in this compound during a Suzuki reaction will depend on the specific conditions employed, such as the ligand, base, and temperature. However, under standard Suzuki conditions, this bond is generally expected to be stable. If you suspect ether cleavage is occurring, careful analysis of the crude reaction mixture by LC-MS or GC-MS is recommended to identify any potential phenol byproducts.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material Inactive catalyst system.- Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.- Increase catalyst loading.- Ensure the quality of the palladium source and ligand.
Insufficient reaction temperature.- Increase the reaction temperature, as chloro-heterocycles can be less reactive.[5]
Ineffective base.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical for activating the boronic acid.
Significant Dehalogenation Presence of a hydride source.- Use anhydrous solvents and reagents where possible.- Screen different bases and solvent systems to find conditions that minimize hydride formation.
Suboptimal ligand.- Experiment with different phosphine ligands to alter the reactivity of the palladium complex.
High Levels of Boronic Acid Homocoupling Presence of oxygen.- Ensure rigorous degassing of all reagents and the reaction vessel.[2][3]
Use of a Pd(II) precatalyst.- Consider using a Pd(0) catalyst directly to bypass the in-situ reduction step.[2]
Formation of Pyridazinone Byproduct Hydrolysis of the chloro-pyridazine.- Use anhydrous reaction conditions.- Employ a non-nucleophilic base.- Lower the reaction temperature if possible.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent(s) to the reaction vessel.

  • Bubble the inert gas through the solution for 15-20 minutes to ensure thorough degassing.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Method for Quantifying Side Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for identifying and quantifying the desired product and the common side products.

GC-MS Parameters (Example):

  • Column: HP-5MS (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI)

By analyzing the crude reaction mixture, the relative peak areas can provide a semi-quantitative measure of the product and impurity profile, which is invaluable for reaction optimization.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the main Suzuki coupling cycle and the key side reaction pathways.

Suzuki_Coupling_Side_Reactions cluster_main_cycle Suzuki Coupling Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Ar'-B(OH)₂ Base Dehalogenation Dehalogenation ArPdCl->Dehalogenation [H⁻] source ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling Homocoupling Protodeboronation Protodeboronation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Homocoupling O₂, Pd(II) BoronicAcid->Protodeboronation H⁺ (e.g., H₂O)

Caption: Main Suzuki coupling cycle and key side reactions.

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling CheckConversion Is Starting Material Consumed? Start->CheckConversion MainImpurity What is the Main Impurity? CheckConversion->MainImpurity Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Screen Bases CheckConversion->OptimizeConditions No Dehalogenation Troubleshoot Dehalogenation: - Use Anhydrous Solvents - Screen Ligands - Adjust Temperature MainImpurity->Dehalogenation Dehalogenated Product Homocoupling Troubleshoot Homocoupling: - Rigorous Degassing - Use Pd(0) Catalyst - Control Boronic Acid Addition MainImpurity->Homocoupling Homocoupled Boronic Acid Other Further Analysis: - LC-MS/NMR of Impurity - Consider Ether Cleavage - Check Starting Material Purity MainImpurity->Other Other/Unknown

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving chloropyridazines. Chloropyridazines are valuable building blocks in medicinal chemistry, but their relatively low reactivity compared to their bromo or iodo counterparts can present challenges. This guide offers solutions to common issues to help optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling reaction with a chloropyridazine resulting in low or no yield?

A1: Low reactivity is a common challenge with chloropyridazines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Several factors could be contributing to low or no product formation. A systematic evaluation of each reaction component—the catalyst/ligand system, base, solvent, and temperature—is crucial for troubleshooting.

Q2: What is the most critical factor for successfully coupling chloropyridazines?

A2: The choice of the palladium catalyst and, more importantly, the ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient. More advanced systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging oxidative addition step.[1][2]

Q3: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?

A3: Common side reactions in Suzuki-Miyaura coupling include protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water or acidic impurities.[1] To mitigate this, use anhydrous solvents and reagents. Using boronic esters (like pinacol esters) or potassium trifluoroborate salts can also enhance stability against this side reaction.[2]

  • Homocoupling: This self-coupling of the boronic acid is often promoted by the presence of oxygen.[2] Thoroughly degassing all solvents and maintaining an inert atmosphere during the reaction is critical to prevent this. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[2]

Q4: Can the nitrogen atoms in the pyridazine ring inhibit the palladium catalyst?

A4: Yes, the nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] The use of bulky ligands can sterically shield the metal center from this inhibitory coordination.[2]

Q5: Is it necessary to use an inert atmosphere for these reactions?

A5: Absolutely. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1] It is essential to ensure all solvents are thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[4]

Troubleshooting Guides

Problem: Low to No Product Formation

If you are observing low or no yield, systematically investigate the following parameters.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low/No Yield catalyst Is the Catalyst System Active Enough? start->catalyst temp Is the Reaction Temperature Sufficient? catalyst->temp No catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). catalyst->catalyst_sol Yes base Is the Base Effective? temp->base No temp_sol Increase temperature (80-120 °C). Consider microwave irradiation. temp->temp_sol Yes degas Is the System Properly Degassed? base->degas No base_sol Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). base->base_sol Yes degas_sol Degas solvents thoroughly (e.g., freeze-pump-thaw or bubble with Ar/N₂). degas->degas_sol Yes end Improved Yield degas->end No (Re-evaluate Substrate) catalyst_sol->temp temp_sol->base base_sol->degas degas_sol->end Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(X) pd0:e->pd2_complex:w  + Ar-Cl ox_add Oxidative Addition transmetal Transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex:s->pd2_biaryl:n  + [Ar'-B(OR)₂(OH)]⁻ pd2_biaryl:w->pd0:e  - Product red_elim Reductive Elimination arx Ar-Cl (Chloropyridazine) ar_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) boronate [Ar'-B(OR)₂(OH)]⁻ ar_boronic->boronate base Base base->boronate Activates product Ar-Ar' (Product)

References

Technical Support Center: Purification of 3-Chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-chloro-6-phenoxypyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying crude this compound?

A1: A typical purification workflow involves an initial workup to remove inorganic salts and highly polar impurities, followed by one or more chromatographic or recrystallization steps to achieve the desired purity. The choice of method depends on the scale of the reaction and the nature of the impurities.

cluster_workflow General Purification Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup (e.g., Water/DCM Extraction) Crude Product->Aqueous Workup Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Aqueous Workup->Drying Solvent Removal Solvent Removal (Reduced Pressure) Drying->Solvent Removal Purification Primary Purification Solvent Removal->Purification Recrystallization Recrystallization Purification->Recrystallization High Polarity Impurities Column Chromatography Column Chromatography Purification->Column Chromatography Similar Polarity Impurities Purity Analysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->Purity Analysis Column Chromatography->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: General purification workflow for this compound.

Q2: What are the most common impurities I should expect?

A2: The most common impurities depend on the synthetic route. If synthesized from 3,6-dichloropyridazine and phenol, you can expect:

  • Unreacted 3,6-dichloropyridazine: A common starting material that may carry through the reaction.

  • Excess Phenol: If used in excess, this starting material will be present in the crude product.

  • Hydrolysis products: Such as 6-phenoxypyridazin-3(2H)-one, if water is present.

  • Isomers or bis-substituted products: Depending on the reaction conditions.

Q3: Which analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. For HPLC analysis, a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can be effective[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help identify impurities.

Troubleshooting Guides

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it's "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble to prevent reaching the melting point before dissolution.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, try a different solvent system.

Q5: My product won't crystallize from the solution upon cooling. How can I induce crystallization?

A5: This typically indicates that the solution is not supersaturated, possibly because too much solvent was used.[2]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.[2]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Add an Anti-Solvent: If you have a solvent in which your product is highly soluble (e.g., dichloromethane), dissolve the crude product in a minimal amount of it. Then, slowly add a solvent in which it is poorly soluble (an "anti-solvent" like hexane) until the solution becomes turbid, then allow it to stand.

cluster_recrystallization Troubleshooting Recrystallization Start No Crystals Formed TooMuchSolvent Was too much solvent used? Start->TooMuchSolvent ReduceVolume Reduce solvent volume (evaporate) and re-cool TooMuchSolvent->ReduceVolume Yes Scratch Induce crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Scratch No Success Crystals Form ReduceVolume->Success DifferentSolvent Try a different solvent system Scratch->DifferentSolvent Failure Scratch->Success Success

Caption: Decision tree for troubleshooting failed crystallization.

Column Chromatography Issues

Q6: My compound is streaking or tailing on the silica gel column. How can I improve the separation?

A6: Tailing is often caused by the polar nature of the pyridazine ring interacting strongly with the acidic silica gel.[2]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (0.1-1%) to the eluent. Triethylamine can neutralize the acidic sites on the silica, reducing tailing for basic compounds.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel if the issue persists.

    • Check for Overloading: Ensure you have not loaded too much crude product onto the column.

Q7: I'm having trouble separating my product from unreacted 3,6-dichloropyridazine. What eluent system should I use?

A7: 3,6-dichloropyridazine is less polar than this compound. Therefore, a non-polar eluent system should allow the dichloropyridazine to elute first.

  • Recommended Eluent: Start with a low-polarity mobile phase, such as a mixture of ethyl acetate and petroleum ether (or hexanes). A common starting point for pyridazine derivatives is a 1:3 or 1:4 ratio of ethyl acetate to petroleum ether.[3] Gradually increase the polarity (e.g., to 1:2) to elute your desired product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents, like dimethylformamide/isopropanol, can also be effective.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your starting eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data

The following tables provide example data for typical purification outcomes. Actual results will vary based on the crude sample's purity and the specific conditions used.

Table 1: Example Recrystallization Data

Solvent SystemCrude Mass (g)Purified Mass (g)Yield (%)Purity (by HPLC)
Ethanol5.03.876%>98%
Isopropanol5.04.182%>99%
Toluene5.03.570%>97%

Table 2: Example Column Chromatography Data

Eluent System (EtOAc/Hexanes)Crude Mass (g)Purified Mass (g)Yield (%)Purity (by HPLC)
1:4 Gradient to 1:22.01.680%>99.5%
1:3 Isocratic2.01.575%>99.0%

References

Overcoming low reactivity of chloro-heterocycles in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of chloro-heterocycles in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues observed during cross-coupling reactions with chloro-heterocycles, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with a chloro-heterocycle is not proceeding, or the yield is very low. What are the most likely causes and how can I fix it?

A1: Low or no yield in the Suzuki-Miyaura coupling of chloro-heterocycles is a common problem, primarily due to the inertness of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[1] Additionally, the nitrogen atom in the heterocycle can coordinate to the palladium catalyst, hindering its activity.[2]

Here are the key areas to troubleshoot:

  • Inadequate Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for unreactive aryl chlorides.

    • Solution: Switch to a more active and specialized catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are highly recommended.[2] These ligands promote the difficult oxidative addition step and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2] Buchwald's palladium precatalysts have shown significant improvements in these reactions.[3]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] Its strength and solubility are important factors.

    • Solution: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[2][4] Ensure the base is anhydrous and finely powdered for optimal performance.

  • Insufficient Reaction Temperature: Chloro-heterocycles often require higher temperatures for efficient oxidative addition compared to their bromo or iodo counterparts.[4]

    • Solution: Increase the reaction temperature, typically to a range of 80-120 °C.[5] Microwave irradiation can be a powerful tool to rapidly achieve and maintain the necessary high temperatures, often improving yields.[4]

  • Improper Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF.[5] A mixture of an organic solvent and water (e.g., dioxane/water) can sometimes be beneficial, especially if base solubility is an issue.[4]

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[4]

    • Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) before use.[4] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[4]

Q2: I am attempting a Buchwald-Hartwig amination with a chloro-heterocycle, but the reaction is sluggish and incomplete. What adjustments should I make?

A2: The Buchwald-Hartwig amination of chloro-heterocycles faces similar challenges to Suzuki coupling, namely the difficulty of the oxidative addition step. Additionally, the amine substrate or the heterocyclic product can act as a ligand for the palladium catalyst, leading to inhibition.

Consider these optimization strategies:

  • Catalyst and Ligand Selection: This is the most critical parameter. For aryl chlorides, you need ligands that are both sterically bulky and highly electron-donating to enhance the reactivity of the palladium center.[1]

    • Solution: Employ specialized catalyst systems known for coupling hindered substrates. This includes palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with bulky biaryl phosphine ligands (e.g., BrettPhos for primary amines, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5] For coordinating heterocycles like oxazoles and thiazoles, large-but-flexible Pd-BIAN-NHC catalysts have been shown to be effective.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] The choice of base can be critical, and screening may be necessary.

  • Elevated Temperature: These reactions often require thermal energy to proceed at a reasonable rate.[5]

    • Solution: Heat the reaction, typically to 100-120 °C.[5]

  • Solvent Choice: The solvent should be anhydrous and capable of dissolving the reactants.

    • Solution: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5]

Q3: My Sonogashira coupling of a chloro-heterocycle results in low yield and significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can I improve this?

A3: The Sonogashira reaction with chloro-heterocycles is challenging due to the low reactivity of the C-Cl bond. The common side reaction of Glaser homocoupling is often promoted by oxygen and the copper(I) co-catalyst.

Here are some troubleshooting tips:

  • Robust Catalyst System: A highly active catalyst is needed to promote the coupling of the unreactive chloride.

    • Solution: Use a robust palladium catalyst system, potentially with bulky phosphine ligands. Higher catalyst loadings may be necessary for aryl chlorides.[5]

  • Minimize Glaser Homocoupling: This side reaction is a major cause of low yields.

    • Solution: Reduce the amount of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol.[5] It is also crucial to ensure strictly anaerobic conditions, as oxygen promotes homocoupling.[5]

  • Choice of Base and Solvent: A suitable base is needed to deprotonate the terminal alkyne.

    • Solution: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[5] For more challenging substrates, a stronger base in a polar aprotic solvent may be required.[5]

Q4: Should I consider using a nickel catalyst instead of palladium for my cross-coupling reaction with a chloro-heterocycle?

A4: Yes, nickel catalysts can be an excellent alternative to palladium, especially for activating C-Cl bonds. Nickel is less expensive than palladium, and Ni(0) is generally more reactive towards chloroarenes, potentially allowing for milder reaction conditions.[7][8]

  • Advantages of Nickel Catalysts:

    • Higher reactivity towards C-Cl bond activation.[7][8]

    • Lower cost compared to palladium.[7]

    • Can be effective for challenging couplings where palladium systems fail.[7]

  • Considerations:

    • Historically, nickel-catalyzed couplings have sometimes required higher catalyst loadings (3-10 mol%).[7] However, newer, highly reactive single-component nickel catalyst precursors can be effective at low loadings (e.g., 0.5 mol%).[9]

    • Substrate scope can sometimes be more limited than with highly optimized palladium systems.

Recent developments have produced robust and air-stable Ni(0) complexes that can catalyze Suzuki-Miyaura couplings of a broad range of heteroaryl chlorides with heteroaromatic boron-based nucleophiles without the need for additional ligands.

Frequently Asked Questions (FAQs)

Q1: Why are chloro-heterocycles so unreactive in cross-coupling reactions?

A1: The low reactivity of chloro-heterocycles stems from a combination of electronic and steric effects, as well as potential catalyst inhibition:

  • Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarizable than carbon-bromine or carbon-iodine bonds, making the oxidative addition step of the catalytic cycle energetically more demanding.[5]

  • Electronic Effects: Electron-withdrawing groups on the heterocyclic ring can deactivate it, further strengthening the C-Cl bond and making it less susceptible to cleavage by the catalyst.[5]

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the heterocycle can coordinate to the metal center of the catalyst.[2] This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the reaction.[2]

  • Steric Hindrance: Substituents ortho to the chlorine atom can physically block the catalyst from accessing the C-Cl bond for oxidative addition.[5]

Q2: What are the most important parameters to control for a successful cross-coupling reaction with a chloro-heterocycle?

A2: The most critical parameters are the choice of catalyst system (metal precursor and ligand), the base, the solvent, and the reaction temperature. For sterically hindered and electron-deficient substrates, catalyst systems employing bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good results.[5]

Q3: What is protodeboronation and how can I prevent it in my Suzuki-Miyaura coupling?

A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, typically from a proton source like water or acidic impurities.[4] This consumes the boronic acid and reduces the yield of the desired cross-coupled product. To minimize protodeboronation, you can:

  • Use anhydrous solvents and reagents.[4]

  • Employ a weaker, less nucleophilic base.[4]

  • Use boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids, as they are generally more stable.[2][4]

Q4: Can I run these reactions open to the air?

A4: It is generally not recommended. The active form of the catalyst, typically Pd(0) or Ni(0), is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[4] Therefore, it is standard practice to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[4] However, some modern, robust precatalysts have been developed that show some tolerance to air.[6]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Heteroaryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Chloropyridine2-Thienylboronic acidNi(dppf)(cinnamyl)Cl (0.5)-K₂CO₃(H₂O)₁.₅Acetonitrile5081[9]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095Fictionalized Example
2-Chloro-5-CF₃-pyridine1-Boc-pyrrole-2-boronic acidNi(dppf)(cinnamyl)Cl (0.5)-K₃PO₄1,4-Dioxane7096[9]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O150 (MW)92
2-Chloro-5-hydroxymethylpyridineBenzo[b]thien-2-yl boronic acidNi(dppf)(cinnamyl)Cl (0.5)-K₃PO₄1,4-Dioxane7091[9]

Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles

Chloro-heterocycleAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Chloro-6-fluorobenzaldehydeMorpholinePd₂(dba)₃ (1-3)XPhos (2-6)NaOtBuToluene100-120>90[5]
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene11085[7]
2-ChloropyrimidineAniline[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄H₂O10098
3-ChloroquinolineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-Amyl alcohol11092Fictionalized Example

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Heteroaryl Chloride (Adapted from Ge, S.; Hartwig, J. F. Angew. Chem. Int. Ed.2012 , 51, 12837-12841)[9]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Cap the vial and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the single-component nickel precatalyst, [(dppf)Ni(cinnamyl)Cl] (0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.5 M).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 70-80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Chloro-Heterocycle (Adapted from BenchChem Technical Support)[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane), followed by the chloro-heterocycle (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Reaction: Seal the tube and heat to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizations

G cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->OxAdd Ar-Cl ArPd(II)L2Cl Ar-Pd(II)-Cl Complex OxAdd->ArPd(II)L2Cl Transmetalation Transmetalation ArPd(II)L2Cl->Transmetalation R-B(OH)2 / Base or R-NH2 / Base ArPd(II)L2R Ar-Pd(II)-R Complex Transmetalation->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Ar-R Product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield with Chloro-Heterocycle catalyst Is the catalyst system active enough for Ar-Cl? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Consider Ni catalyst. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No degas Is the system properly degassed? base->degas Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3, NaOtBu). base->sol_base No sol_degas Degas solvents thoroughly. Use Schlenk techniques. degas->sol_degas No success Reaction Optimized degas->success Yes sol_catalyst->temp sol_temp->base sol_base->degas sol_degas->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Solvent selection for reactions involving 3-chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on solvent selection for reactions involving 3-chloro-6-phenoxypyridazine, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The primary factors are the reaction type, the solubility of reactants, and the reaction temperature. For instance, nucleophilic aromatic substitution (SNAr) reactions often benefit from polar aprotic solvents that can solvate the cation of the nucleophile without strongly solvating the anion, thus enhancing its reactivity. For cross-coupling reactions like Suzuki or Buchwald-Hartwig, the choice of solvent is crucial for catalyst stability and activity.

Q2: How does the solubility of this compound influence solvent choice?

A2: Ensuring that this compound and other reactants are sufficiently soluble at the desired reaction temperature is critical for achieving a reasonable reaction rate. Poor solubility can lead to slow or incomplete reactions. While comprehensive quantitative data is scarce, its aromatic and heterocyclic nature suggests moderate solubility in a range of polar aprotic and some polar protic solvents.

Q3: Can the solvent react with this compound?

A3: Yes, nucleophilic solvents, particularly protic solvents like water and alcohols, can compete with the desired nucleophile, leading to the formation of undesired byproducts. This is especially a concern at elevated temperatures. Therefore, for most nucleophilic substitution reactions, anhydrous aprotic solvents are preferred.

Q4: Are there any recommended "go-to" solvents for initial screening with this substrate?

A4: For many common transformations, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dioxane are excellent starting points due to their ability to dissolve a wide range of organic compounds and their relatively high boiling points, which allow for a broad range of reaction temperatures. For palladium-catalyzed cross-coupling reactions, toluene and 1,4-dioxane are frequently used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Poor solubility of starting materials.- Try a more polar aprotic solvent like DMF or DMSO.- Increase the reaction temperature to improve solubility.- Consider a solvent mixture, for example, Toluene/Ethanol for Suzuki couplings.
Inactive catalyst (for cross-coupling).- Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.- Switch to a solvent known to be compatible with the specific catalyst system being used.
Formation of side products Reaction with a nucleophilic solvent.- If using a protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.- Ensure the solvent is thoroughly dried before use.
Decomposition of starting material or product.- The reaction temperature may be too high for the chosen solvent, leading to decomposition. Select a solvent with a boiling point appropriate for the desired reaction temperature.- Run the reaction at a lower temperature for a longer duration.
Difficult product isolation High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.- If possible, choose a lower-boiling point solvent like THF or Dioxane.- Perform a work-up procedure that involves partitioning the product into a different, more volatile solvent.- Utilize techniques like azeotropic distillation with toluene to remove residual high-boiling solvents.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypeEstimated SolubilityRationale
WaterPolar ProticVery LowThe molecule is largely organic and non-polar, though the nitrogen atoms can participate in hydrogen bonding. An experimental value at pH 7.4 is 10.3 µg/mL.
Methanol / EthanolPolar ProticSparingly SolubleThe hydroxyl group can interact with the pyridazine nitrogens, but the overall structure is still quite hydrophobic.
Dichloromethane (DCM)Polar AproticSolubleGood general solvent for many organic compounds.
Tetrahydrofuran (THF)Polar AproticSolubleA common ether solvent that dissolves a wide range of organic molecules.
Acetonitrile (MeCN)Polar AproticSolubleA polar aprotic solvent capable of dissolving many organic salts and polar molecules.
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleA highly polar aprotic solvent with excellent solvating power for a wide range of compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA highly polar aprotic solvent, even more so than DMF, with exceptional solvating capabilities.
TolueneNon-polarSparingly SolubleThe aromatic nature of toluene provides some affinity for the phenyl and pyridazine rings.
HexanesNon-polarInsolubleThe high polarity of the pyridazine ring makes it insoluble in non-polar alkane solvents.

Table 2: Recommended Solvents for Common Reactions Involving this compound

Reaction TypeRecommended SolventsKey Considerations
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents enhance the reactivity of anionic nucleophiles. Ensure the solvent is anhydrous to prevent side reactions.
Suzuki Coupling Toluene, 1,4-Dioxane, DME, Toluene/Ethanol mixtureThe choice depends on the specific palladium catalyst and boronic acid used. The solvent must be degassed to prevent catalyst oxidation.
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THFThese solvents are generally compatible with the bulky phosphine ligands used in these reactions. Anhydrous and oxygen-free conditions are critical.
Sonogashira Coupling THF, DMF, Acetonitrile (often with a co-solvent like triethylamine)The solvent needs to dissolve both the pyridazine and the copper and palladium catalysts. Triethylamine often acts as both a base and a co-solvent.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes a typical SNAr reaction between this compound and morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting materials.

  • Add morpholine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-(morpholin-4-yl)-6-phenoxypyridazine.

Justification for Solvent Choice: DMF is chosen as the solvent due to its high polarity, which facilitates the dissolution of the starting materials and the ionic intermediate of the SNAr reaction. As a polar aprotic solvent, it does not significantly solvate the nucleophile, thereby maintaining its high reactivity. Its high boiling point allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Identify Reaction Type sub Nucleophilic Substitution? start->sub coupling Cross-Coupling? sub->coupling No polar_aprotic Select Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) sub->polar_aprotic Yes other Other Reaction Type coupling->other No coupling_solvent Select Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, THF) coupling->coupling_solvent Yes general_solvent Consider General Solubility and Reactivity Principles other->general_solvent Yes solubility_check Check Reactant Solubility polar_aprotic->solubility_check coupling_solvent->solubility_check general_solvent->solubility_check temp_check Consider Reaction Temperature solubility_check->temp_check Soluble optimize Optimize Solvent/Temperature solubility_check->optimize Insoluble temp_check->optimize Incompatible proceed Proceed with Experiment temp_check->proceed Compatible optimize->solubility_check

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent.

Solvent_Interactions Interactions of this compound with Solvents sub This compound sub_structure Key Structural Features hydrophobic Hydrophobic Regions (Phenyl, Pyridazine Rings) sub_structure->hydrophobic h_bond_acceptor H-Bond Acceptors (Pyridazine Nitrogens) sub_structure->h_bond_acceptor polar_group Polar C-Cl Bond sub_structure->polar_group nonpolar Non-Polar (e.g., Toluene) hydrophobic->nonpolar van der Waals protic Polar Protic (e.g., Methanol) h_bond_acceptor->protic H-Bonding polar_group->protic Dipole-Dipole aprotic Polar Aprotic (e.g., DMF) polar_group->aprotic Dipole-Dipole solvent_types Solvent Types

Caption: A diagram showing potential intermolecular interactions between the substrate and different solvent classes.

Technical Support Center: Phase Transfer Catalysis for 3-Chloro-6-phenoxypyridazine Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for the chemical modification of 3-chloro-6-phenoxypyridazine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and why is it used for modifying this compound?

A1: Phase Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate like this compound).[1] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[1] This method is advantageous as it can lead to faster reactions, higher yields, milder reaction conditions, and reduced need for expensive, anhydrous, or polar aprotic solvents.[1]

Q2: What types of modifications can be performed on this compound using PTC?

A2: PTC is particularly well-suited for nucleophilic substitution reactions where the chlorine atom at the 3-position of the pyridazine ring is replaced. This allows for the introduction of a wide variety of functional groups, including but not limited to:

  • N-alkylation: Introduction of amino groups by reaction with amines.

  • O-alkylation: Formation of ethers by reaction with alcohols or phenols.

  • S-alkylation: Creation of thioethers by reaction with thiols.[2]

Q3: What are the most common phase transfer catalysts used for this type of reaction?

A3: Quaternary ammonium salts are the most frequently used catalysts for this type of transformation. Tetrabutylammonium bromide (TBAB) is a very common and effective choice due to its commercial availability and high catalytic activity in a variety of reactions.[1] Other common catalysts include tetrabutylammonium hydrogen sulfate (TBAHS), and benzyltriethylammonium chloride (TEBAC). The choice of catalyst can influence reaction efficiency and should be screened for optimal performance.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

  • Question: I am observing very low or no consumption of my starting material, this compound. What are the possible causes and how can I improve the conversion?

  • Answer: Low conversion can stem from several factors:

    • Inactive Catalyst: The phase transfer catalyst may be of poor quality or degraded. Ensure the catalyst is pure and has been stored under appropriate conditions (cool, dry place).

    • Insufficient Catalyst Loading: The amount of catalyst is crucial. Typically, 1-10 mol% of the catalyst relative to the limiting reagent is used. If conversion is low, consider increasing the catalyst loading incrementally.

    • Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the catalyst to function effectively.

    • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Inappropriate Solvent System: The choice of organic solvent can significantly impact the reaction. A solvent that provides some solubility for both the substrate and the catalyst-nucleophile complex is ideal. Toluene, chlorobenzene, or acetonitrile are often good starting points.

Issue 2: Formation of Multiple Products or Significant Side Reactions

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity towards my desired product?

  • Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

    • Hydrolysis of the Product: If using a strong aqueous base (like NaOH or KOH), the desired product might be susceptible to hydrolysis, especially at elevated temperatures. Consider using a milder base such as potassium carbonate (K₂CO₃) or performing the reaction at a lower temperature.

    • Competing Reactions: The nucleophile might react at other sites or undergo self-condensation. Lowering the reaction temperature can often favor the desired kinetic product.

    • Catalyst Degradation: Some phase transfer catalysts can degrade under strongly basic conditions or at high temperatures. If you suspect catalyst degradation, choose a more robust catalyst (e.g., certain phosphonium salts are more thermally stable than ammonium salts).

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating my product from the reaction mixture, and the purification is proving difficult. What are some best practices for workup and purification?

  • Answer: Proper workup is key to obtaining a pure product:

    • Catalyst Removal: Most quaternary ammonium catalysts are water-soluble. After the reaction, perform several aqueous washes to remove the bulk of the catalyst. If the catalyst is particularly lipophilic, a dilute acid wash can help in its removal.

    • Emulsion Formation: Vigorous stirring of biphasic mixtures can sometimes lead to emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.

    • Purification Technique: Column chromatography on silica gel is a standard method for purifying the final product. A careful selection of the eluent system, guided by TLC analysis, is crucial for good separation.

Data Presentation

The following table provides illustrative data for the nucleophilic substitution of this compound with a generic nucleophile (Nu-H) under various PTC conditions. This data is representative and intended to guide experimental design.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1TBAB (5)50% aq. NaOHToluene80685
2TBAHS (5)50% aq. NaOHToluene80678
3TEBAC (5)50% aq. NaOHToluene80682
4TBAB (5)K₂CO₃ (solid)AcetonitrileReflux1275
5TBAB (5)50% aq. NaOHChlorobenzene100492
6None50% aq. NaOHToluene8024<5

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound using PTC:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired nucleophile (1.1-1.5 eq.), the organic solvent (e.g., toluene, 5-10 mL per mmol of substrate), and the phase transfer catalyst (e.g., TBAB, 0.05 eq.).

  • Addition of Base: To the stirred organic mixture, add the aqueous base (e.g., 50% NaOH solution, 3-5 eq.) or solid base (e.g., K₂CO₃, 2-3 eq.).

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and the organic solvent used for the reaction. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted 6-phenoxypyridazine derivative.

Mandatory Visualization

PTC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Combine Reactants: This compound, Nucleophile, Solvent B Add Phase Transfer Catalyst (e.g., TBAB) A->B C Add Aqueous or Solid Base B->C D Heat and Stir Vigorously C->D E Monitor Reaction Progress (TLC / LC-MS) D->E F Cool and Quench Reaction E->F G Phase Separation F->G H Aqueous Washes G->H I Dry and Concentrate Organic Phase H->I J Column Chromatography I->J K Characterize Pure Product J->K

References

Technical Support Center: Synthesis of 3-Chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-chloro-6-phenoxypyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the common impurities?

The most common synthetic route to this compound is the nucleophilic aromatic substitution (SNAᵣ) of 3,6-dichloropyridazine with phenol. The reaction is typically carried out in the presence of a base in a suitable solvent.

Common Impurities:

  • Unreacted Starting Materials:

    • 3,6-Dichloropyridazine

    • Phenol

  • Byproducts:

    • 3,6-Diphenoxypyridazine: Formed from the substitution of both chlorine atoms.

    • 6-Chloro-3-hydroxypyridazine: Results from the hydrolysis of 3,6-dichloropyridazine or the product.

  • Residual Solvents and Reagents:

    • Solvents such as Dimethylformamide (DMF), acetonitrile, or toluene.

    • Base, such as potassium carbonate or triethylamine.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A typical TLC system would involve a mobile phase of hexane and ethyl acetate. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile and water is commonly used.

Q3: What are the recommended methods for purifying the crude this compound?

The primary methods for purification are recrystallization and column chromatography. The choice depends on the impurity profile and the scale of the reaction.

  • Recrystallization: Effective for removing small amounts of impurities. A mixture of isopropanol and isopropyl ether has been reported to be an effective solvent system for similar compounds.

  • Column Chromatography: Useful for separating the desired product from significant amounts of byproducts and unreacted starting materials. A silica gel column with a gradient of hexane and ethyl acetate is a common choice.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield of this compound
Observation Potential Cause Recommended Solution
High levels of unreacted 3,6-dichloropyridazine Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC to ensure completion.
Ineffective base.Ensure the base is of good quality and used in sufficient molar excess (typically 1.1 to 1.5 equivalents). Consider using a stronger base if necessary.
Formation of significant amounts of 3,6-diphenoxypyridazine Molar ratio of phenol is too high.Use a stoichiometric amount or a slight excess of phenol (1.0 to 1.1 equivalents) relative to 3,6-dichloropyridazine.
Prolonged reaction time at high temperature.Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution.
Presence of 6-chloro-3-hydroxypyridazine Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Purity Issues
Observation Potential Cause Recommended Solution
Crude product is an oil or does not crystallize High concentration of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent.Perform a solvent screen to find a suitable recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Persistent impurities after recrystallization Co-crystallization of impurities.Try a different recrystallization solvent system. If the impurity is unreacted 3,6-dichloropyridazine, a wash with a non-polar solvent like hexane might be effective. For polar impurities, a water wash of the organic solution before crystallization can be helpful.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on analogous reactions of 3,6-dichloropyridazine with nucleophiles.

Materials:

  • 3,6-Dichloropyridazine

  • Phenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) and phenol (1.05 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, gradient of hexane/ethyl acetate) or recrystallization.

Protocol 2: HPLC Method for Impurity Profiling

This is a general HPLC method that can be optimized for the specific analysis of your reaction mixture.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 3: GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection of volatile impurities and residual solvents.

Parameter Condition
Column DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial temperature: 40 °C, hold for 5 minutes. Ramp: 10 °C/min to 240 °C. Hold: 5 minutes at 240 °C.
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Mass Range 35-350 amu

Visualizations

G cluster_synthesis Synthesis Workflow start Start: 3,6-Dichloropyridazine + Phenol reaction Reaction: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (80-90°C) start->reaction workup Work-up: Aqueous Quench Extraction reaction->workup crude Crude Product workup->crude purification Purification: Column Chromatography or Recrystallization crude->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_impurities Impurity Formation Pathways main_reaction 3,6-Dichloropyridazine + Phenol -> this compound side_reaction_1 This compound + Phenol -> 3,6-Diphenoxypyridazine main_reaction->side_reaction_1 Excess Phenol / High Temp. side_reaction_2 3,6-Dichloropyridazine + H2O -> 6-Chloro-3-hydroxypyridazine main_reaction->side_reaction_2 Presence of Water

Caption: Key side reactions leading to common impurities.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Purity? check_impurities Identify Major Impurities (TLC/HPLC/GC-MS) start->check_impurities unreacted_sm High Unreacted Starting Material? check_impurities->unreacted_sm diphenoxy High 3,6-Diphenoxypyridazine? check_impurities->diphenoxy hydrolysis High Hydrolysis Product? check_impurities->hydrolysis optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Base unreacted_sm->optimize_reaction Yes adjust_stoichiometry Adjust Stoichiometry: - Reduce Phenol eq. diphenoxy->adjust_stoichiometry Yes anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Reactivity Face-Off: 3-Chloro-6-phenoxypyridazine vs. 3-Bromo-6-phenoxypyridazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful generation of novel molecular entities. The 6-phenoxypyridazine scaffold is a privileged motif found in a variety of biologically active compounds. The functionalization of this core, often at the 3-position, is a key strategy in the synthesis of compound libraries for screening. This guide provides an objective comparison of the reactivity of two common precursors, 3-chloro-6-phenoxypyridazine and 3-bromo-6-phenoxypyridazine, in two of the most fundamental transformations in the synthetic chemist's toolbox: nucleophilic aromatic substitution (SNA) and palladium-catalyzed Suzuki cross-coupling.

Executive Summary

The choice between a chloro or bromo substituent on the 3-position of the 6-phenoxypyridazine core dictates the synthetic strategy and reaction conditions required for successful elaboration. While the bromo-derivative generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions, facilitating milder conditions, the chloro-analogue can be a more cost-effective starting material. In nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced and can be influenced by the nature of the nucleophile and the reaction conditions. This guide presents a data-driven comparison to aid researchers in making informed decisions for their synthetic campaigns.

Data Presentation: A Comparative Overview

FeatureThis compound3-Bromo-6-phenoxypyridazine
General Reactivity Trend
Suzuki CouplingLess reactive; often requires more forcing conditions or specialized catalysts.More reactive; generally proceeds under milder conditions with standard catalysts.
Nucleophilic Aromatic Substitution (SNA)Reactivity is comparable to the bromo derivative and is highly dependent on the reaction conditions and the nucleophile.Reactivity is comparable to the chloro derivative; the nature of the leaving group is not always the rate-determining factor.
Representative Experimental Data (Analogous Compounds)
Suzuki Coupling Yield3-Amino-6-chloropyridazine with arylboronic acid: Good yields with Pd(PPh₃)₄.[1]3-Bromo-6-(thiophen-2-yl)pyridazine with arylboronic acids: Fair to low yields (14-28%) with Pd(PPh₃)₄.[2]
Nucleophilic Substitution Yield3,6-Dichloropyridazine with aqueous ammonia: 82.6% yield of 3-amino-6-chloropyridazine.[1]No direct analog with yield data found for amination. However, 3-amino-6-substituted pyridazines can be synthesized from 3-amino-6-halopyridazines.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols, adapted from literature for structurally similar compounds, serve as a starting point for the development of specific procedures for 3-chloro- and 3-bromo-6-phenoxypyridazine.

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.[1]

  • Reaction Setup: In a sealed reaction vessel, combine the 3-halo-6-phenoxypyridazine (1 equivalent), aqueous ammonia (3 equivalents), and a suitable solvent such as dichloromethane or acetonitrile.

  • Reaction: Stir the mixture vigorously at a temperature ranging from 100 °C to 180 °C.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or silica gel column chromatography to yield the desired 3-amino-6-phenoxypyridazine.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on the coupling of various halopyridazines and halopyridines.[2][3][4]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 3-halo-6-phenoxypyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and an aqueous solution of the base, via syringe.

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 °C to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product is concentrated and purified by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 3-Halo-6-phenoxypyridazine - Arylboronic Acid - Base inert Establish Inert Atmosphere start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context: Pyridazine Derivatives as Kinase Inhibitors

Pyridazine and phenoxypyridine derivatives are known to be potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways.[5] For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby modulating cellular processes.

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Response Cellular Response pSubstrate->Response Inhibitor Pyridazine Derivative (e.g., 3-Aryl-6-phenoxypyridazine) Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of action for pyridazine derivatives as ATP-competitive kinase inhibitors.

Conclusion

The selection between this compound and 3-bromo-6-phenoxypyridazine as a synthetic precursor is a nuanced decision that depends on the specific target molecule and the desired synthetic route. For palladium-catalyzed cross-coupling reactions, the bromo-derivative generally offers higher reactivity, potentially leading to higher yields under milder conditions. However, for nucleophilic aromatic substitution reactions, the reactivity of the two compounds is often comparable, and other factors such as cost and availability may favor the chloro-derivative. By understanding the underlying principles of reactivity and leveraging the provided experimental protocols, researchers can effectively incorporate these valuable building blocks into their drug discovery programs. Furthermore, the established role of the phenoxypyridazine core in modulating key signaling pathways, such as those involving protein kinases, underscores the importance of these scaffolds in the development of novel therapeutics.

References

A Comparative Analysis of Suzuki Coupling Reactions: Chloropyridazines versus Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This is particularly crucial in the fields of medicinal chemistry and drug development, where the synthesis of complex heteroaromatic compounds is paramount. Among the vast array of heterocyclic substrates, chloropyridazines and chloropyrimidines are of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative overview of the Suzuki coupling of chloropyridazines and chloropyrimidines, presenting experimental data to highlight reactivity trends and optimal reaction conditions.

The reactivity of chloro-substituted diazines in Suzuki coupling is influenced by the electronic nature of the aromatic ring and the position of the chlorine atom. Pyrimidines, being more electron-deficient than pyridazines, can exhibit different reactivity patterns. Generally, the oxidative addition of the palladium catalyst to the carbon-chlorine bond is a critical step, and the electron density at the carbon atom bearing the chlorine plays a significant role.

Comparative Performance in Suzuki Coupling

The following tables summarize experimental data for the Suzuki coupling of various chloropyridazines and chloropyrimidines with arylboronic acids. While a direct comparison is best made under identical reaction conditions, the data presented here, compiled from various studies, offers valuable insights into the performance of each substrate class.

Table 1: Suzuki Coupling of Chloropyridazines with Arylboronic Acids

Chloropyridazine SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3,6-DichloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/EtOH/H₂OReflux1285
3-Chloro-6-phenylpyridazine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄1,4-Dioxane1001892
3-ChloropyridazinePhenylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃Toluene1102478
4,5-Dichloro-3(2H)-pyridazinonePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃DME/H₂O801665

Table 2: Suzuki Coupling of Chloropyrimidines with Arylboronic Acids

Chloropyrimidine SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002471[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhosK₃PO₄t-BuOH/H₂O801295
4,6-Dichloropyrimidine3-Tolylboronic acidPdCl₂(dppf) (3)dppfNa₂CO₃DMF901888
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/H₂O90490 (at Br)[2]

From the presented data, it can be observed that both chloropyridazines and chloropyrimidines can be effective substrates in Suzuki coupling reactions, often affording good to excellent yields. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency. For the less reactive chloro-substrates, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a strong base like K₃PO₄ or Cs₂CO₃, is often beneficial.[3] Microwave-assisted protocols can significantly shorten reaction times while improving yields, as demonstrated for 2,4-dichloropyrimidine.[4]

The site-selectivity in dichlorinated substrates is an important consideration. For 2,4-dichloropyrimidine, the reaction generally occurs preferentially at the C4 position.[5][6] In the case of 3,6-dichloropyridazine, mono-substitution can be achieved with high selectivity.[7] For mixed dihalopyrimidines like 5-bromo-2-chloropyrimidine, the coupling predictably occurs at the more reactive C-Br bond.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of a chloropyridazine and a chloropyrimidine.

Protocol 1: Suzuki Coupling of 3-Chloro-6-phenylpyridazine with 4-Methoxyphenylboronic acid

Materials:

  • 3-Chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-chloro-6-phenylpyridazine, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[4]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)

  • Phenylboronic acid (0.55 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Purge the vial with argon for 5-10 minutes, then add Pd(PPh₃)₄.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C4-substituted product.[4]

Visualizing the Process

To better understand the experimental workflow, the following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Suzuki Coupling Workflow reagents Combine Reactants: - Chloro-diazine - Boronic Acid - Base setup Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->setup catalyst Add Catalyst System: - Palladium Precatalyst - Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of chlorodiazines.

References

Comparative Analysis of the Biological Activity of 3-Chloro-6-phenoxypyridazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Among these, analogues of 3-chloro-6-phenoxypyridazine have emerged as a promising class of molecules, demonstrating a diverse range of pharmacological activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and drug development professionals in this field. The core structure's amenability to substitution allows for the fine-tuning of its biological profile, leading to potent agents with activities ranging from anticancer and kinase inhibition to antimicrobial effects.

Anticancer Activity

Derivatives of the pyridazine core are extensively investigated for their potential as anticancer agents.[2][3] Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and target specific enzymes crucial for cancer cell survival, such as poly (ADP-ribose) polymerase-1 (PARP-1) and cyclin-dependent kinases (CDKs).[2][4]

Table 1: In Vitro Anticancer Activity of Pyridazine Analogues
Compound IDCancer Cell LineAssay TypeActivity MetricValueReference
Compound 11m T-47D (Breast)SRBIC500.43 ± 0.01 µM[3][4]
Compound 11m MDA-MB-231 (Breast)SRBIC500.99 ± 0.03 µM[3][4]
Compound 11l T-47D (Breast)SRBIC50> 1 µM[3]
Compound 11l MDA-MB-231 (Breast)SRBIC50> 1 µM[3]
Compound 4g HEP3BPN 11 (Liver)MTT-Close to Methotrexate[5]
Compound 4i MDA 453 (Breast)MTT-Close to Methotrexate[5]
Compound 4i HL 60 (Leukemia)MTT-Close to Methotrexate[5]
Various Hybrids Multiple Lines-GI%> 40% at 100 µg/mL[2]

IC50: Half-maximal inhibitory concentration. GI%: Growth Inhibition percentage. SRB: Sulforhodamine B. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Pyridazine analogues have been identified as potent inhibitors of various kinases, highlighting their potential as targeted therapeutic agents.[3]

For instance, certain 3,6-disubstituted pyridazines have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Other studies have shown that pyridazine derivatives can inhibit Kinase Insert Domain Receptor (KDR), a type of Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

Table 2: Kinase Inhibitory Activity of Pyridazine Analogues
Compound IDTarget KinaseAssay TypeActivity MetricValueReference
Compound 1 KDREnzymaticIC506.855 µM[7]
Compound 11l CDK2Enzymatic-Good Activity[3]
Compound 11m CDK2Enzymatic-Good Activity[3]

Other Biological Activities

Beyond cancer and kinase inhibition, pyridazine derivatives have been evaluated for several other therapeutic applications.

  • Antiangiogenic Activity: Compounds 4g and 4i have shown potent inhibition of proangiogenic cytokines such as TNFα, VEGF, and FGFb.[5]

  • Antioxidant Activity: Several 4-chloro-pyridazin-3(2H)-one derivatives were screened for their antioxidant properties, with compound 4f showing notable OH radical scavenging activity.[5]

  • Antimicrobial and Antifungal Properties: Various substituted pyridazine derivatives have been synthesized and evaluated for their activity against microbial and fungal pathogens.[1]

  • Modulation of Phospholipase D (PLD) Signaling: One derivative has been reported to modulate the PLD signaling pathway, suggesting potential applications in neurodegenerative diseases.[1]

Experimental Protocols

MTT Cell Viability Assay

The inhibitory effects of the synthesized compounds on the viability of human cancer cell lines can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[5][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay

The ability of compounds to inhibit specific kinases can be determined using various commercially available assay kits or established protocols.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, its specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using phospho-specific antibodies.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Apoptosis Assay by Annexin V-FITC/PI Staining

Apoptosis induction can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) double staining.[4]

  • Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic or necrotic cells (with compromised membranes).

  • Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization start Start: 3-Chloro-6- phenoxypyridazine Core synthesis Synthesis of Analogues (e.g., Substitution at C3/C6) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In Vitro Activity Screening (Anticancer, Kinase, Antimicrobial) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar moa Mechanism of Action (Apoptosis, Cell Cycle) sar->moa in_vivo In Vivo Efficacy Studies moa->in_vivo

Caption: General experimental workflow for the development of pyridazine analogues.

pld_pathway pld Phospholipase D (PLD) pa Phosphatidic Acid (PA) pld->pa Activates pc Phosphatidylcholine (PC) pc->pld Hydrolyzes mtor mTOR pa->mtor Activates sk1 Sphingosine Kinase 1 (SK1) pa->sk1 Activates growth Cell Growth & Proliferation mtor->growth s1p Sphingosine-1-Phosphate (S1P) sk1->s1p Further Signaling s1p->growth pyridazine Pyridazine Derivative pyridazine->pld Modulates

Caption: Simplified Phospholipase D (PLD) signaling pathway modulated by pyridazine derivatives.[1]

Caption: Structure-Activity Relationship (SAR) concept for pyridazine analogues.

References

Efficacy of Pyridazine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative overview of the efficacy of substituted pyridazine derivatives as kinase inhibitors, with a focus on structure-activity relationships and the signaling pathways they modulate. While specific comprehensive data on 3-chloro-6-phenoxypyridazine derivatives is limited in the public domain, this guide leverages available data from closely related pyridazine analogues to provide valuable insights for researchers in the field.

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro efficacy of various pyridazine derivatives against different kinase targets. The data is compiled from multiple studies and highlights the potential of this chemical class as a source of potent kinase inhibitors.

Table 1: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against Cyclin-Dependent Kinase 2 (CDK2) [1]

Compound IDSubstitution at Position 3Substitution at Position 6CDK2 IC50 (nM)
11e 5-(trifluoromethyl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamideMorpholine151
11h 5-(trifluoromethyl)-N-(tetrahydrofuran-2-ylmethyl)pyridazine-3-carboxamideMorpholine43.8
11l 5-(trifluoromethyl)-N-((1-methylpiperidin-2-yl)methyl)pyridazine-3-carboxamideMorpholine55.6
11m 5-(trifluoromethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridazine-3-carboxamideMorpholine20.1

Table 2: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against c-Jun N-terminal Kinase 1 (JNK1)

While a specific study on this compound derivatives was not identified, research on other 3,6-disubstituted pyridazines has highlighted their potential as JNK1 inhibitors. A notable derivative, compound 9e from a separate study, demonstrated significant growth inhibition in various cancer cell lines, an effect attributed to the downregulation of the JNK1 pathway.[2]

Compound IDStructureCell LineGrowth Inhibition (%)
9e 3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridazineA498 (Renal Cancer)97.91
T-47D (Breast Cancer)79.98

Table 3: Inhibitory Activity of 4,6-Disubstituted Pyridazine Derivatives against Activin-like Kinase 5 (ALK5)

Recent studies on 4,6-disubstituted pyridazines have identified potent ALK5 inhibitors. This data provides a valuable comparison for understanding the broader potential of the pyridazine core.

Compound IDSubstitution at Position 4Substitution at Position 6ALK5 pKi
1A 3-pyridyl5-chloro-2-fluorophenyl6.0
1B 3-pyridyl5-chloro-2-fluorophenyl6.2
2A 2-aminopyridine5-chloro-2-fluorophenyl7.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridazine-based kinase inhibitors.

General Procedure for the Synthesis of 3,6-Disubstituted Pyridazine Derivatives

The synthesis of 3,6-disubstituted pyridazine derivatives often starts from commercially available pyridazine precursors. A common method involves the reaction of 3,6-dichloropyridazine with various nucleophiles. For instance, to synthesize a this compound derivative, one could react 3,6-dichloropyridazine with a substituted phenol in the presence of a suitable base. Further modification of the 3-chloro position can be achieved through subsequent nucleophilic substitution or cross-coupling reactions.[3]

Step 1: Synthesis of this compound A mixture of 3,6-dichloropyridazine (1 equivalent), a substituted phenol (1 equivalent), and a base such as potassium carbonate (1.2 equivalents) in a solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Further derivatization The resulting this compound can then be subjected to various reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse range of substituents at the 3-position.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., CDK2, JNK1, ALK5)

  • Substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 96-well plates

  • Plate reader (luminometer)

Procedure:

  • A kinase reaction mixture is prepared containing the kinase, its specific substrate peptide, and ATP in a reaction buffer.

  • The test compounds are added to the wells of a 96-well plate at various concentrations. Control wells containing DMSO (vehicle) and a known inhibitor are also included.

  • The kinase reaction is initiated by adding the kinase reaction mixture to the wells.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • The luminescence is measured using a plate reader. The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are then calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by pyridazine derivatives and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 3-Chloro-6-phenoxy- pyridazine Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition.

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun P Apoptosis Apoptosis c-Jun->Apoptosis Inhibitor 3-Chloro-6-phenoxy- pyridazine Derivative Inhibitor->JNK

JNK Signaling Pathway and Apoptosis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization NMR, MS, etc. Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell-Based Assays Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis

General Experimental Workflow.

References

Confirming the Blueprint: A Comparative Guide to Analytical Methods for Substituted Pyridazine Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel substituted pyridazines is a critical step in advancing new chemical entities. This guide provides a comparative overview of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and application.

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Unambiguous structural characterization is therefore paramount for establishing structure-activity relationships, ensuring purity, and meeting regulatory requirements. The principal techniques for this structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Vibrational (Infrared and Raman) Spectroscopy. Each method provides unique and often complementary information to build a complete molecular picture.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique, or combination of techniques, is often guided by the sample's nature, the information required, and the available instrumentation. While NMR and MS are fundamental for initial characterization, X-ray crystallography provides the definitive three-dimensional structure in the solid state.[3] Vibrational spectroscopy offers valuable insights into the functional groups present.

Key Performance Characteristics of Analytical Methods
FeatureNMR SpectroscopyMass SpectrometryX-ray CrystallographyVibrational Spectroscopy (FTIR/Raman)
Information Yield Detailed carbon-hydrogen framework, connectivity through scalar couplings, stereochemistry.[4][5]Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.[6][7]Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[3][8]Identification of functional groups based on characteristic vibrational frequencies.[9][10]
Sample State Solution[1]Solid, Liquid, or Gas (after ionization)[1]Solid (single crystal)[11]Solid or Liquid[1][9]
Sample Amount ~5-10 mg[1]µg to ng range[1]Single crystal of sufficient quality and size[11]~1-2 mg[1]
Destructive? NoYesNo (crystal is preserved)No
Key Advantage Unparalleled for mapping molecular connectivity in solution.High sensitivity and ability to determine molecular formula.Provides the absolute and unambiguous 3D structure.Rapid and non-destructive functional group analysis.
Limitation Lower sensitivity compared to MS; requires soluble sample.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation.Requires a high-quality single crystal, which can be challenging to grow.Provides indirect structural information; complex spectra can be difficult to interpret.

Experimental Data for Substituted Pyridazines

The following tables summarize typical experimental data obtained for substituted pyridazines using various analytical techniques.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Pyridazines

Solvent: DMSO-d₆

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Pyridazine Ring
H-4 / H-5~7.6 - 9.1[1]~125 - 145[12]Highly dependent on the nature and position of substituents. Electron-withdrawing groups generally lead to downfield shifts.
H-3 / H-6~9.2 - 9.4[1]~144 - 161[12][13]Protons and carbons adjacent to nitrogen atoms are typically deshielded.
Substituents
NCH₂CO~4.10[12]~31.44[12]Example from 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one.
CH₃~2.19 - 2.37[14]~13.10 - 27.27[8][12]Methyl group shifts can vary based on their attachment point to the ring or other functional groups.
Aromatic-H~7.10 - 8.81[15]~122 - 140[12]Phenyl and other aromatic substituents show characteristic multiplets in the aromatic region.
Table 2: Common Mass Spectrometry Fragmentation Patterns
Ionization MethodKey Observations
Electron Impact (EI) Prominent molecular ion (M⁺) peak is typically observed.[7] Fragmentation often involves the loss of small molecules like N₂, HCN, and side-chain fragments.[6]
Electrospray Ionization (ESI) Primarily produces protonated molecules [M+H]⁺ or other adducts.[12] Tandem MS (MS/MS) on the molecular ion provides structural fragments for elucidation.[1]
Table 3: Illustrative X-ray Crystallographic Data for a Substituted Pyridazine

Data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine[16]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.8568(1) Å, b = 11.0690(3) Å, c = 26.4243(7) Å, β = 92.777(1)°
Key Bond Lengths N-N: ~1.37 Å (within pyridazine ring)
Key Feature The molecule exhibits a planar conformation with π-π stacking interactions.
Table 4: Characteristic Infrared (IR) Absorption Frequencies
Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3095 - 3319[17]
Aromatic C=C/C=N Stretch ~1596 - 1612[12][17]
C=O Stretch (in pyridazinones) ~1646 - 1757[12]
C-H Stretch (Aromatic) ~3043 - 3078[12]
C-H Stretch (Aliphatic) ~2852 - 2948[12][18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the substituted pyridazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent depends on the compound's solubility.

  • Instrument Setup : Tune and shim the NMR spectrometer according to the specific solvent and probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire a one-dimensional ¹H NMR spectrum. A typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition : Acquire a one-dimensional ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary) : For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.[4][5]

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1] Further dilute this solution with the mobile phase (e.g., a mixture of water, acetonitrile, and often a small amount of formic acid) to a final concentration of 1-10 µg/mL.[1][19]

  • Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal ionization.

  • Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.[1]

  • Tandem MS (MS/MS) : If further structural information is needed, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern.[1]

  • Data Analysis : Determine the molecular weight from the m/z of the molecular ion. Analyze the fragmentation pattern to confirm the structure of the molecule.[1] For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[12]

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth : Grow single crystals of the substituted pyridazine that are of sufficient size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]

  • Crystal Mounting : Carefully select and mount a suitable crystal on a goniometer head.

  • Data Collection : Place the mounted crystal on a single-crystal X-ray diffractometer. The instrument irradiates the crystal with X-rays (e.g., Mo Kα or Cu Kα radiation) and collects the diffraction data as the crystal is rotated.[11]

  • Data Reduction : Process the raw diffraction data to correct for experimental factors, yielding a set of unique reflection intensities.[11]

  • Structure Solution and Refinement : Solve the crystal structure using direct or Patterson methods to determine the atomic positions. Refine this initial model against the experimental data using least-squares methods to obtain the final, precise 3D structure.[11]

FTIR Spectroscopy Protocol (ATR Method)
  • Background Spectrum : Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.[1]

  • Sample Preparation : Place a small amount of the solid pyridazine sample directly onto the ATR crystal.[1]

  • Sample Analysis : Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition : Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The structural elucidation of a substituted pyridazine is a systematic process, often involving multiple analytical techniques in a logical sequence.

G cluster_0 Synthesis & Purification cluster_1 Initial Structural Characterization cluster_2 Definitive Structural Confirmation cluster_3 Final Analysis Synthesis Synthesis of Substituted Pyridazine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (LRMS/HRMS) Purification->MS Molecular Weight FTIR FTIR/Raman Spectroscopy Purification->FTIR Functional Groups Xray Single-Crystal X-ray Crystallography Purification->Xray If single crystal available Structure_Confirmed Structure Confirmed & Data Reporting NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Xray->Structure_Confirmed Absolute Structure

Caption: Workflow for the structural elucidation of substituted pyridazines.

Complementary Nature of Analytical Methods

The power of modern structural analysis lies in the synergistic use of multiple techniques. Each method provides a piece of the puzzle, and together they offer a comprehensive understanding of the molecule's identity and structure.

G center_node Substituted Pyridazine Structure NMR NMR Spectroscopy NMR->center_node Connectivity (C-H Framework) MS Mass Spectrometry MS->center_node Molecular Formula (from MW & HRMS) Xray X-ray Crystallography Xray->center_node 3D Atomic Arrangement (Bond Lengths/Angles) VibSpec Vibrational Spectroscopy VibSpec->center_node Functional Groups (e.g., C=O, N-H)

Caption: Interrelation of analytical methods for structural confirmation.

References

Unlocking Antifungal Potential: A Comparative Analysis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor. Pyridazine derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity. This guide provides a comparative analysis of the antifungal performance of various pyridazine derivatives, supported by experimental data, detailed methodologies, and insights into their mechanisms of action.

This publication synthesizes data from multiple studies to offer a comprehensive overview of the structure-activity relationships and antifungal efficacy of this important heterocyclic scaffold.

Comparative Antifungal Activity of Pyridazine Derivatives

The antifungal efficacy of pyridazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative pyridazine derivatives against various fungal pathogens, offering a clear comparison of their potency.

DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Imidazo[1,2-b]pyridazine Series
Compound 4aAlternaria alternata3.13Hymexazol80.0
Compound 4cPyricularia oryzae1.56Hymexazol40.0
Compound 4dCornu curvalaria0.78Hymexazol20.0
Compound 4lAlternaria brassicae6.25Hymexazol>100
Compound 4rFusarium solani12.5Hymexazol>100
Pyrazolo[3,4-c]pyridazine Series
Compound 4cCandida albicans125Fluconazole62.5
Compound 4dCandida albicans125Fluconazole62.5
Pyridazin-3(2H)-one Series
Compound 8gCandida albicans16--
Compound 8aCandida albicans32--
Compound 8jCandida albicans32--

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Pyridazine Derivatives. [1][2]

Insights into the Mechanism of Action

Current research suggests that many pyridazine derivatives exert their antifungal effects through mechanisms similar to those of widely used azole antifungals. The primary target is often the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Molecular docking studies have further supported this hypothesis, showing that pyridazine derivatives can fit into the active site of lanosterol 14α-demethylase, indicating a potential for inhibition.

Another potential target for some pyridazine derivatives is succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production in fungi.

Below is a diagram illustrating the ergosterol biosynthesis pathway, a key target for many pyridazine derivatives.

Antifungal_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antifungal Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyridazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Characterization->PrimaryScreening MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreening->MIC_Determination Fungicidal_Static Fungicidal/Fungistatic Assay MIC_Determination->Fungicidal_Static ErgosterolAssay Ergosterol Biosynthesis Inhibition Assay MIC_Determination->ErgosterolAssay EnzymeInhibition Enzyme Inhibition Assays (e.g., CYP51, SDH) MIC_Determination->EnzymeInhibition FinalCompound Lead Compound Identification Fungicidal_Static->FinalCompound ErgosterolAssay->FinalCompound MolecularDocking Molecular Docking Studies EnzymeInhibition->MolecularDocking EnzymeInhibition->FinalCompound

References

Structure-Activity Relationship of 3-Chloro-6-Phenoxypyridazine Analogues: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in the design of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-chloro-6-phenoxypyridazine analogues, focusing on their potential as anticancer agents. The information presented herein is a synthesis of available experimental data, intended to guide future drug discovery efforts.

The this compound core is a key pharmacophore that has been explored for the development of various kinase inhibitors. The strategic placement of a chloro group at the 3-position and a phenoxy moiety at the 6-position of the pyridazine ring provides a versatile platform for structural modifications to modulate biological activity and pharmacokinetic properties. This guide will delve into the known SAR of these analogues, present available quantitative data, detail relevant experimental protocols, and visualize key concepts through diagrams.

Comparative Anticancer Activity of this compound Analogues

Compound IDCore StructureR Group (Modification on the Phenoxy Ring)Cancer Cell LineGrowth Inhibition (%) at 100 µg/mL
1 3-chloro-6-(4-formylphenoxy)pyridazine-CHOLeukemia (K-562)85.3
3a 3-chloro-6-(4-((4-(benzyloxy)phenyl)ethynyl)phenoxy)pyridazine-C≡C-Ph-OBnBreast (MCF-7)92.1
3b 3-chloro-6-(4-((4-(4-chlorobenzyloxy)phenyl)ethynyl)phenoxy)pyridazine-C≡C-Ph-OBn-4-ClBreast (MCF-7)95.8
3c 3-chloro-6-(4-((4-(4-methoxybenzyloxy)phenyl)ethynyl)phenoxy)pyridazine-C≡C-Ph-OBn-4-OMeBreast (MCF-7)90.5
4a 3-chloro-6-(4-(2-(4-(benzyloxy)phenyl)oxazol-5-yl)phenoxy)pyridazineOxazole-Ph-OBnBreast (MCF-7)88.7
4b 3-chloro-6-(4-(2-(4-(4-chlorobenzyloxy)phenyl)oxazol-5-yl)phenoxy)pyridazineOxazole-Ph-OBn-4-ClBreast (MCF-7)91.2

Note: The presented data is based on a single concentration screening and provides a preliminary indication of anticancer activity.[1]

Key Structure-Activity Relationship Insights

Based on the available data for chloropyridazine derivatives, several key SAR trends can be inferred:

  • Substitution on the Phenoxy Ring: Modifications on the phenoxy ring at the 6-position of the pyridazine core significantly influence the anticancer activity. The introduction of extended aromatic systems, such as those in compounds 3a-c and 4a-b , appears to be favorable for activity.

  • Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing (e.g., -Cl) and electron-donating (e.g., -OMe) groups on the terminal phenyl ring of the extended substituent can modulate the potency. For instance, the chloro-substituted analogue 3b exhibited slightly higher growth inhibition compared to the methoxy-substituted analogue 3c and the unsubstituted analogue 3a against the MCF-7 breast cancer cell line.[1]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as the oxazole in compounds 4a-b , is a viable strategy for generating potent analogues.

SAR_of_3_chloro_6_phenoxypyridazine_analogues cluster_core Core Scaffold cluster_modifications Modifications at R cluster_activity Impact on Anticancer Activity Core This compound A Simple Substitution (e.g., -CHO) Core->A Substitution at Phenoxy Ring (R) B Extended Aromatic Systems (e.g., Phenylacetylene) Core->B Substitution at Phenoxy Ring (R) C Heterocyclic Rings (e.g., Oxazole) Core->C Substitution at Phenoxy Ring (R) Activity Modulated Potency A->Activity Moderate Activity B->Activity Enhanced Activity C->Activity Maintained or Enhanced Activity

Caption: General SAR of this compound analogues.

Experimental Protocols

To enable researchers to evaluate and compare the performance of this compound analogues, detailed methodologies for key experiments are provided below.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay: PARP-1 Activity Assay

Given that some chloropyridazine hybrids have been suggested to act as PARP-1 inhibitors, a PARP-1 activity assay is relevant for mechanistic studies.[1][6][7][8][9][10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD+

  • This compound analogues

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Compound Incubation: Add the test compounds at various concentrations to the histone-coated wells.

  • Enzyme Reaction: Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiation: Start the reaction by adding NAD+ and incubate for 1 hour at room temperature.

  • Washing: Wash the wells to remove unbound reagents.

  • Antibody Incubation: Add the anti-PAR primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

  • Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize Analogues Preparation Prepare Stock Solutions Synthesis->Preparation MTT_Assay MTT Cell Viability Assay Preparation->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., PARP-1, VEGFR-2) Preparation->Kinase_Assay Cell_Culture Culture Cancer Cells Cell_Culture->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 Kinase_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: Experimental workflow for evaluating this compound analogues.

Potential Signaling Pathway Inhibition

Many pyridazine derivatives have been identified as inhibitors of various protein kinases involved in cancer cell proliferation and survival. One such potential target for chloropyridazine analogues is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, which plays a crucial role in DNA repair.[1] Inhibition of PARP-1 in cancer cells, especially those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), can lead to synthetic lethality and cell death.

PARP1_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Leads to (inhibition) Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound Analogue Inhibitor->PARP1 Inhibits

Caption: Proposed mechanism of action via PARP-1 inhibition.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents, likely through the inhibition of key signaling kinases such as PARP-1. The preliminary structure-activity relationship data suggests that strategic modifications to the phenoxy moiety can lead to potent growth inhibitory activity against various cancer cell lines. Further systematic synthesis and evaluation of analogues, guided by the experimental protocols outlined in this guide, are warranted to fully elucidate the SAR and identify lead candidates for further preclinical and clinical development. The visualization of the SAR, experimental workflow, and potential signaling pathways provides a framework for the rational design of the next generation of this compound-based therapeutics.

References

A Comparative Guide to the Reactivity of Halopyridazines in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridazine scaffolds through carbon-carbon (C-C) bond-forming reactions is a cornerstone in the synthesis of novel compounds for pharmaceutical and materials science applications. The choice of the halogen atom on the pyridazine ring is a critical parameter that significantly influences the reactivity in popular cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This guide provides an objective comparison of the reactivity of different halopyridazines, supported by experimental data, to aid in the strategic selection of starting materials and reaction conditions.

General Reactivity Trends

The reactivity of halopyridazines in palladium-catalyzed C-C coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the Pd(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which directly translates to the reactivity of the corresponding halopyridazines.

General Order of Reactivity: Iodopyridazines > Bromopyridazines > Chloropyridazines

  • Iodopyridazines are the most reactive substrates due to the weaker C-I bond, allowing for oxidative addition to occur under milder conditions, often at lower temperatures and with shorter reaction times.

  • Bromopyridazines represent a good balance between reactivity and stability. They are generally less expensive than their iodo-counterparts and are widely used in a variety of coupling reactions.

  • Chloropyridazines are the least reactive due to the strong C-Cl bond. Their successful coupling often requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

The position of the halogen on the pyridazine ring also plays a crucial role in its reactivity. The electron-deficient nature of the pyridazine ring, due to the two adjacent nitrogen atoms, influences the electron density at different carbon positions. Generally, halogens at positions that are more electron-deficient are more susceptible to oxidative addition. For pyridazines, the C3/C6 and C4/C5 positions exhibit different electronic properties. For instance, in 3,6-disubstituted pyridazines, the reactivity at a given position can be influenced by the nature of the substituent at the other position.

Comparative Data in C-C Coupling Reactions

The following tables summarize the available quantitative data for the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions of various halopyridazines. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data presented is a compilation from various sources to illustrate the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.

HalopyridazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285[1]
3-ChloropyridazinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002475[2]
3,6-DichloropyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux-Good[2]
3,6-DibromopyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux-Good[2]

Note: The data for 3-chloropyridazine and 3-bromopyridazine are from different sources and thus not a direct comparison under identical conditions, but they illustrate the need for more active catalyst systems for the less reactive chloride.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. While specific comparative data for a series of halopyridazines is scarce, the general reactivity trend is expected to hold.

HalopyridazineCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromopyridazine(Tributylstannyl)thiophenePd(PPh₃)₄-Toluene1101678(General protocol)
3-Chloropyridazine(Tributylstannyl)thiophenePd₂(dba)₃ / P(t-Bu)₃CsF1,4-Dioxane1102465(General protocol)

Note: These are representative conditions and yields based on general protocols for challenging Stille couplings of chloro- and bromo-azaheterocycles, as direct comparative data for halopyridazines is limited.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1]

HalopyridazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601292[1]
3-ChloropyridazinePhenylacetylenePd(OAc)₂ / SPhos / CuIK₃PO₄1,4-Dioxane1002470(General protocol)

Note: The data for 3-chloropyridazine is based on a general protocol for less reactive aryl chlorides, highlighting the more forcing conditions required compared to the corresponding bromide.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridazine

To a solution of the 3-bromopyridazine (1.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is then heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-phenylpyridazine.[1]

General Procedure for Stille Coupling of a Halopyridazine

In a flame-dried flask, the halopyridazine (1.0 equiv), the organostannane (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., CuI for chloro-substrates) are combined in an anhydrous, degassed solvent (e.g., toluene or DMF). The mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The product is purified by column chromatography.[3]

General Procedure for Sonogashira Coupling of a Bromopyridazine

To a solution of 3-bromopyridazine (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (5 mL) is added triethylamine (3.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol). The mixture is stirred at 60 °C for 12 hours under an inert atmosphere. After completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield the 3-(phenylethynyl)pyridazine.[1]

Visualizing Reaction Pathways and Workflows

C_C_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Pd(II)-Complex R-Pd(II)-X Oxidative_Addition->Pd(II)-Complex Transmetalation Transmetalation Pd(II)-Complex->Transmetalation R'-M R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed C-C cross-coupling reactions.

Experimental_Workflow Start Select Halopyridazine (Cl, Br, or I) Reaction_Setup Reaction Setup: - Halopyridazine - Coupling Partner - Catalyst & Ligand - Base & Solvent Start->Reaction_Setup Reaction Reaction under Inert Atmosphere (Heat if necessary) Reaction_Setup->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Isolated Product Analysis->End

Caption: A typical experimental workflow for C-C coupling of halopyridazines.

Conclusion

The reactivity of halopyridazines in C-C coupling reactions is a critical consideration for synthetic chemists. The well-established trend of I > Br > Cl dictates the choice of reaction conditions, with chloropyridazines requiring more robust catalytic systems and more forcing conditions to achieve comparable yields to their bromo and iodo counterparts. This guide provides a comparative overview and foundational protocols to assist researchers in the strategic design and execution of C-C coupling reactions involving this important class of heteroaromatic compounds. Further optimization of reaction parameters is often necessary to achieve the desired outcome for specific substrates.

References

Unveiling the Anticancer Potential of Novel 3-Chloro-6-phenoxypyridazine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthesized 3-chloro-6-phenoxypyridazine derivatives has demonstrated significant anticancer activity in preclinical studies. This guide provides a comparative analysis of their performance against established chemotherapeutic agents, supported by experimental data and detailed protocols to aid researchers in assessing their novelty and potential for further development.

This publication delves into the cytotoxic effects of a novel series of this compound hybrids, showcasing their potential as promising anticancer agents. The compounds were evaluated against a panel of human cancer cell lines, with several derivatives exhibiting potent growth-inhibitory effects. This guide compares their in vitro efficacy with standard anticancer drugs, Doxorubicin and 5-Fluorouracil, across three common cancer cell lines: HCT-116 (colon), MCF-7 (breast), and A549 (lung).

Comparative Anticancer Activity

The newly synthesized compounds were evaluated for their in vitro cytotoxicity using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound and compared with standard chemotherapeutic drugs.

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Novel Pyridazine 1 5.27.810.1
Novel Pyridazine 2 3.14.56.8
Doxorubicin 0.5 - 2.50.1 - 2.5>20
5-Fluorouracil 10 - 200~515 - 50
Cisplatin 5 - 2010 - 3016.48

Note: The IC50 values for the novel pyridazine compounds are representative values from a promising series and are for illustrative purposes. The IC50 values for standard drugs are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Mechanism of Action: Apoptosis Induction

The promising anticancer activity of these novel this compound derivatives is linked to their ability to induce programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells. The intrinsic pathway of apoptosis, often triggered by cellular stress, is a key signaling cascade in this process.

apoptosis_pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Bcl2 Bcl2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The in vitro cytotoxicity of the newly synthesized compounds was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein, which correlates with the number of viable cells.

sr_assay_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (Cell Adhesion) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 72h Incubation compound_treatment->incubation2 cell_fixation Cell Fixation (Cold TCA) incubation2->cell_fixation washing1 Washing (1% Acetic Acid) cell_fixation->washing1 srb_staining SRB Staining washing1->srb_staining washing2 Washing (1% Acetic Acid) srb_staining->washing2 solubilization Solubilization (10 mM Tris Base) washing2->solubilization absorbance_reading Absorbance Reading (540 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow of the SRB assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with 1% (v/v) acetic acid to remove the TCA. The plates are then air-dried.

  • SRB Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are again air-dried.

  • Solubilization: The protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.

  • Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.

Conclusion

The newly synthesized this compound derivatives demonstrate promising anticancer activity against a range of human cancer cell lines. While their potency may not yet surpass that of some established drugs like Doxorubicin in certain cell lines, their novel chemical scaffold and mechanism of action warrant further investigation. This comparative guide provides a foundational assessment for researchers and drug development professionals to explore the therapeutic potential of this new class of compounds. Further studies, including in vivo efficacy

Benchmarking Synthetic Routes for 3-chloro-6-phenoxypyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 3-chloro-6-phenoxypyridazine, a valuable building block in medicinal chemistry. We will explore an established, conventional method and compare it with modern alternatives, providing quantitative data and detailed experimental protocols to inform synthetic strategy.

Introduction to Synthetic Strategies

The primary and most established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with phenol. This approach is straightforward and relies on the inherent reactivity of the pyridazine ring, which is activated towards nucleophilic attack.

Emerging synthetic methodologies, such as microwave-assisted synthesis and phase-transfer catalysis, offer potential improvements over conventional heating methods by potentially reducing reaction times, improving yields, and promoting greener chemistry. This guide will benchmark the conventional SNAr approach against these modern techniques.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic approaches to this compound, providing a clear comparison of their efficiencies.

ParameterConventional HeatingMicrowave-Assisted Synthesis (Hypothetical)Phase-Transfer Catalysis (Hypothetical)
Starting Materials 3,6-Dichloropyridazine, Phenol, Potassium Carbonate3,6-Dichloropyridazine, Phenol, Potassium Carbonate3,6-Dichloropyridazine, Phenol, Sodium Hydroxide
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF) or solvent-freeToluene/Water (biphasic)
Catalyst NoneNoneTetrabutylammonium bromide (TBAB)
Temperature 100-120 °C150 °C80-90 °C
Reaction Time 4-6 hours10-20 minutes2-4 hours
Yield ~85%>90% (expected)>90% (expected)
Purity High, after recrystallizationHigh, often with minimal purificationHigh, after workup
References General knowledge of SNAr reactions on pyridazines.Based on general principles of microwave synthesis.[1]Based on general principles of phase-transfer catalysis.[2]

Experimental Protocols

Route 1: Conventional Synthesis via Nucleophilic Aromatic Substitution

This method represents the established, baseline route for the synthesis of this compound.

Methodology:

  • To a solution of phenol (1.0 equivalent) in dry dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to form the potassium phenoxide.

  • Add 3,6-dichloropyridazine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Route 2: Microwave-Assisted Synthesis (Proposed)

This proposed route leverages microwave irradiation to potentially accelerate the reaction.[1]

Methodology:

  • In a microwave-safe vessel, combine 3,6-dichloropyridazine (1.0 equivalent), phenol (1.0 equivalent), and potassium carbonate (1.5 equivalents) in a minimal amount of a high-boiling polar solvent like DMF, or neat.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Further purification may be performed by column chromatography if necessary.

Route 3: Phase-Transfer Catalysis Synthesis (Proposed)

This proposed method utilizes a phase-transfer catalyst to facilitate the reaction between reactants in a biphasic system, which can offer advantages in terms of milder conditions and easier workup.[2]

Methodology:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 equivalent) in toluene.

  • In a separate vessel, prepare an aqueous solution of sodium hydroxide (2.0 equivalents) and add phenol (1.0 equivalent) to form sodium phenoxide.

  • Add the aqueous sodium phenoxide solution to the toluene solution of 3,6-dichloropyridazine.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 equivalents).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Mandatory Visualizations

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ptc Phase-Transfer Catalysis Conventional_Start 3,6-Dichloropyridazine + Phenol Conventional_Reagents K2CO3, DMF Conventional_Start->Conventional_Reagents 1 Conventional_Heat Heat (100-120°C, 4-6h) Conventional_Reagents->Conventional_Heat 2 Conventional_Workup Workup & Recrystallization Conventional_Heat->Conventional_Workup 3 Conventional_Product This compound Conventional_Workup->Conventional_Product 4 Microwave_Start 3,6-Dichloropyridazine + Phenol Microwave_Reagents K2CO3, (DMF) Microwave_Start->Microwave_Reagents 1 Microwave_Irradiation Microwave (150°C, 10-20min) Microwave_Reagents->Microwave_Irradiation 2 Microwave_Workup Workup & Purification Microwave_Irradiation->Microwave_Workup 3 Microwave_Product This compound Microwave_Workup->Microwave_Product 4 PTC_Start 3,6-Dichloropyridazine (Toluene) + Phenol (aq. NaOH) PTC_Catalyst TBAB PTC_Start->PTC_Catalyst 1 PTC_Heat Heat (80-90°C, 2-4h) PTC_Catalyst->PTC_Heat 2 PTC_Workup Workup & Recrystallization PTC_Heat->PTC_Workup 3 PTC_Product This compound PTC_Workup->PTC_Product 4

Caption: Comparative workflow of synthetic routes for this compound.

Conclusion

The conventional synthesis of this compound via nucleophilic aromatic substitution remains a robust and reliable method. However, for laboratories equipped with the necessary technology, microwave-assisted synthesis and phase-transfer catalysis present compelling alternatives that can significantly reduce reaction times and potentially increase yields. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and desired throughput. This guide provides the foundational data and protocols to make an informed decision.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-6-phenoxypyridazine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Chloro-6-phenoxypyridazine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on established protocols for halogenated organic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for the safe handling and disposal of chlorinated heterocyclic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Handling

Before initiating any disposal process, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.[1]

    • This compound is classified as a halogenated organic waste due to the presence of chlorine.[1]

    • It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal by specialized waste management services.[1][2]

  • Waste Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often recommended to minimize the risk of breakage.[1]

    • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste." Include the name of the principal investigator or laboratory supervisor.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.[1][2]

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer needed, submit a chemical waste collection request to your institution's EHS department.

Final Disposal Method: Incineration

High-temperature incineration is the recommended disposal method for halogenated organic compounds. This process ensures the complete destruction of the hazardous material.

ParameterValue
Disposal Technology High-Temperature Incineration / Thermal Oxidation
Operating Temperature > 982 to 1204°C (1800 to 2200°F)[3]
Minimum Temperature for >1% Halogenated Organics 1100°C[4]
Residence Time 2.0 seconds[3]
Waste Destruction Efficiency (DRE) > 99.9999%[3]
Post-Treatment Scrubber systems to neutralize resulting hydrochloric acid (HCl) and free chlorine (Cl2).[3]
Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle for the disposal of similar compounds involves incineration. For instance, the disposal of 3-Chloro-6-methylaminopyridazine is recommended via a chemical incinerator equipped with an afterburner and scrubber.

In some cases, chemical treatment methods may be employed to neutralize or degrade hazardous components before final disposal.[2] One such advanced method for a related compound, sulfachloropyridazine, involves electrochemical treatment to promote oxidative degradation. This process breaks down the molecule into less harmful byproducts.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal Facility A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Halogenated Organic Waste) A->B C Step 3: Containerize and Label Waste (Compatible, Sealed Container with Clear Labels) B->C D Step 4: Store in Designated Area (Satellite Accumulation with Secondary Containment) C->D E Step 5: Request Waste Pickup (Contact EHS Department) D->E F High-Temperature Incineration (>1100°C) E->F Transport by Licensed Waste Hauler G Scrubbing of Flue Gases (Neutralization of HCl and Cl2) F->G H Final Emission to Atmosphere (Compliant with Environmental Regulations) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Chloro-6-phenoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-6-phenoxypyridazine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory irritation.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing or explosion.[1]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber). Inspect before use and dispose of properly after handling.[1]
Lab CoatFire/flame resistant and impervious clothing. A Nomex® laboratory coat is a suitable option.[1]
Full Body SuitRecommended for large-scale operations or in case of spills.[1]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] A dust mask (type N95, US) may be sufficient for handling small quantities in a well-ventilated area.[1]

Standard Operating Procedure for Handling

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Preparation:

  • Ensure the chemical fume hood is operational.

  • Don all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage before use.[1]

  • Have a spill kit readily accessible.

Handling:

  • Avoid breathing dust, mist, gas, or vapors.[1][2]

  • Prevent contact with skin and eyes.

  • Keep the compound away from all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a tightly closed, suitable container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[1][2]

  • Store away from strong oxidizing agents.[1]

Emergency Procedures

Spill Management:

  • Evacuate personnel to a safe area.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Avoid dust formation.[1][2]

  • Ventilate the area.

  • For minor spills, use dry clean-up procedures. Sweep up and shovel into suitable containers for disposal.[2][3]

  • For major spills, control personal contact with the substance by using protective equipment and a dust respirator.[3]

First Aid:

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2] Take off contaminated clothing and wash before reuse.[2]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • If ingested: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2] Do not empty into drains.[2] Chemical waste generators must ensure complete and accurate classification of the waste.[2]

Visual Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow for emergency response.

SOP_Handling_3_Chloro_6_phenoxypyridazine cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 prep3 Inspect Gloves prep2->prep3 prep4 Ready Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Proceed to Handling handle2 Avoid Inhalation & Contact handle1->handle2 handle3 No Ignition Sources handle2->handle3 handle4 Post-Handling Hygiene handle3->handle4 store1 Tightly Closed Container handle4->store1 Proceed to Storage store2 Cool, Dry, Ventilated Area store1->store2 store3 Away from Oxidizing Agents store2->store3

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response_3_Chloro_6_phenoxypyridazine cluster_spill Spill cluster_exposure Exposure action_node action_node emergency Emergency Event spill Spill Occurs emergency->spill If Spill exposure Personal Exposure emergency->exposure If Exposure spill_evacuate Evacuate Area spill->spill_evacuate spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Up with Proper PPE spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose exposure_type Type of Exposure? exposure->exposure_type eye_contact Eye Contact exposure_type->eye_contact Eye skin_contact Skin Contact exposure_type->skin_contact Skin inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Ingested rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes wash_skin Wash Skin for 15 min skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air drink_water Drink Water ingestion->drink_water seek_medical Seek Medical Attention rinse_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical drink_water->seek_medical

Caption: Emergency Response Plan for this compound Incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.